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  • Product: (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol
  • CAS: 851069-96-0

Core Science & Biosynthesis

Foundational

Exact Molecular Weight and 2D Structure of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol: A Technical Guide

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated moieties is a proven method for enhancing a molecule's pharmacokinetic profile. (6-(4-(Trifluoromet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated moieties is a proven method for enhancing a molecule's pharmacokinetic profile. (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol (CAS: 851069-96-0)[1] represents a highly versatile, privileged scaffold. By combining a metabolically robust trifluoromethoxy (-OCF₃) group[2], a solubilizing pyridine core, and a reactive hydroxymethyl handle, this compound serves as a critical building block for advanced drug candidates.

This technical whitepaper provides an in-depth analysis of its exact molecular weight, 2D structural elucidation, physicochemical properties, and a self-validating synthetic methodology for its preparation.

Chemical Identity and Quantitative Data

Accurate mass determination and structural tracking are foundational to any rigorous drug discovery program. The exact monoisotopic mass of this compound is calculated based on its formula, C₁₃H₁₀F₃NO₂ [1].

Table 1: Chemical and Structural Identifiers
ParameterValue
Chemical Name (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol
CAS Registry Number 851069-96-0
Molecular Formula C₁₃H₁₀F₃NO₂
Exact Mass (Monoisotopic) 269.06636 Da
Average Molecular Weight 269.22 g/mol
SMILES String FC(F)(F)Oc1ccc(-c2ccc(CO)cn2)cc1
PubChem CID 21935933
Table 2: Physicochemical & Pharmacokinetic Properties
PropertyValuePharmacological Significance
Hydrogen Bond Donors 1Favorable for target binding via the hydroxyl group.
Hydrogen Bond Acceptors 3Modulates aqueous solubility and target interactions.
Rotatable Bonds 4Ensures sufficient conformational flexibility for induced-fit binding.
Topological Polar Surface Area 42.35 ŲExcellent for passive membrane permeability and oral bioavailability.

2D Structure Elucidation and SAR Logic

The 2D structure of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol is defined by three distinct pharmacophoric regions, each contributing specific physicochemical advantages to the molecule.

  • The Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super-halogen"[2], this group dramatically increases lipophilicity while remaining highly resistant to enzymatic degradation (specifically blocking Cytochrome P450 oxidation)[3].

  • The Pyridine Core: Acts as a bioisostere for a benzene ring, introducing a basic nitrogen that serves as a hydrogen bond acceptor. This lowers the overall lipophilicity (LogP) just enough to maintain aqueous solubility.

  • The Hydroxymethyl (-CH₂OH) Group: Provides a critical synthetic handle. It can act as a hydrogen bond donor/acceptor in biological systems or be synthetically modified (e.g., oxidized to an aldehyde or converted into a leaving group) to build larger molecular architectures.

SAR Core (6-(4-(Trifluoromethoxy)phenyl) pyridin-3-yl)methanol Sub1 Trifluoromethoxy Group (-OCF3) Core->Sub1 Sub2 Pyridine Core Core->Sub2 Sub3 Hydroxymethyl Group (-CH2OH) Core->Sub3 Prop1 Increases Lipophilicity (LogP) Improves Metabolic Stability Blocks CYP450 Oxidation Sub1->Prop1 Prop2 Hydrogen Bond Acceptor Improves Aqueous Solubility Modulates pKa Sub2->Prop2 Prop3 Hydrogen Bond Donor/Acceptor Provides Synthetic Handle for Derivatization Sub3->Prop3

Caption: Pharmacophore logic and structure-activity relationship (SAR) mapping.

Synthetic Methodology: A Self-Validating Protocol

To synthesize this compound with high fidelity, a palladium-catalyzed Suzuki-Miyaura Cross-Coupling is the industry standard. The protocol below is designed as a self-validating system, ensuring that causality and analytical checkpoints drive the experimental choices.

Reagents
  • (6-Bromopyridin-3-yl)methanol (Aryl Halide, 1.0 eq)

  • (4-(Trifluoromethoxy)phenyl)boronic acid (Organoboron, 1.2 eq)

  • Pd(dppf)Cl₂ (Catalyst, 0.05 eq)

  • K₂CO₃ (Base, 2.5 eq)

  • 1,4-Dioxane / H₂O (Solvent, 4:1 v/v)

Step-by-Step Workflow
  • Preparation & Degassing: In a round-bottom flask, dissolve the aryl bromide and boronic acid in the 1,4-Dioxane/H₂O mixture.

    • Causality: Dioxane provides excellent solubility for the organic precursors, while water dissolves the inorganic base necessary for the transmetalation step. Degas the mixture by bubbling N₂ for 15 minutes to prevent oxidative degradation of the palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and K₂CO₃ under a continuous N₂ stream.

    • Causality: The bidentate dppf ligand prevents the precipitation of palladium black and stabilizes the active Pd(0) species during the catalytic cycle, which is crucial when coupling electron-deficient pyridines.

  • Reaction Execution: Heat the mixture to 90°C under reflux for 12 hours.

  • Self-Validation Checkpoint (Reaction Progress): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (1:1). The product will appear as a highly UV-active spot at 254 nm due to the newly formed, extended biaryl conjugation.

  • Workup & Purification: Cool the mixture to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure target compound.

Synthesis R1 (6-Bromopyridin-3-yl)methanol (Aryl Halide) Cat Catalyst & Base: Pd(dppf)Cl2, K2CO3 R1->Cat R2 (4-(Trifluoromethoxy)phenyl)boronic acid (Organoboron) R2->Cat Solv Solvent & Conditions: 1,4-Dioxane / H2O (4:1) 90°C, 12h, N2 Atm Cat->Solv Workup Workup & Purification: EtOAc Extraction Silica Gel Chromatography Solv->Workup Prod Target Compound: Exact Mass 269.066 Da Workup->Prod

Caption: Step-by-step synthetic workflow using Suzuki-Miyaura cross-coupling.

Analytical Characterization

To ensure scientific integrity and confirm the success of the synthesis, the following analytical validations must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The exact mass is 269.066 Da. Positive ion electrospray ionization (ESI+) should yield a dominant [M+H]⁺ peak at m/z 270.07 . The absence of lower mass peaks confirms that no defluorination occurred during the coupling process.

  • ¹⁹F NMR Spectroscopy: A distinct singlet around -58.0 ppm is expected, confirming the intact presence of the trifluoromethoxy group.

Safety and Handling

According to GHS classification[4], (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol presents specific laboratory hazards:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Protocol: Always handle within a certified chemical fume hood. Wear nitrile gloves, protective safety goggles, and a standard lab coat. In the event of skin contact, wash immediately with running water and non-abrasive soap[4]. Store the compound in a cool, dry, well-ventilated place away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21935933, (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol. PubChem.[Link]

  • NextSDS Substance Database. (6-[4-(TRIFLUOROMETHOXY)PHENYL]PYRIDIN-3-YL)METHANOL Chemical Substance Information. NextSDS.[Link]

  • Leroux, F. R., Manteau, B., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

Sources

Exploratory

Structural Elucidation of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol: A Comprehensive NMR Guide

Executive Summary For researchers and drug development professionals, the accurate structural characterization of fluorinated heteroaromatics is a critical bottleneck in lead optimization. The molecule (6-(4-(Trifluorome...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of fluorinated heteroaromatics is a critical bottleneck in lead optimization. The molecule (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol combines a privileged 2-arylpyridine scaffold with a lipophilic trifluoromethoxy (-OCF 3​ ) group and a reactive hydroxymethyl handle. This whitepaper provides an in-depth, self-validating technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, moving beyond empirical lists to explain the fundamental electronic causality driving these spectral signatures.

Theoretical Framework: Causality in Chemical Shifts

Understanding NMR spectra requires analyzing the competing electronic effects—inductive withdrawal, resonance donation, and magnetic anisotropy—that dictate the local magnetic environment of each nucleus.

The Pyridine Core

The chemical shift of the C2 proton on the pyridine ring is significantly deshielded ( δ ~8.65 ppm) due to the strong inductive electron-withdrawing effect of the adjacent electronegative nitrogen atom, which decreases local electron density and reduces diamagnetic shielding 1[1]. The hydroxymethyl group at C3 (-CH 2​ OH) acts as a mild electron-donating group, shifting the C3 carbon to ~135.5 ppm, typical for 3-pyridinemethanol derivatives 2[2].

The Trifluoromethoxy-Phenyl System

The -OCF 3​ group exerts a complex, dual electronic effect on the phenyl ring. Through the sigma framework, it acts as a strong inductive electron-withdrawing group (-I). However, the oxygen lone pairs provide a weak resonance donation (+M) into the aromatic π -system. This dichotomy results in the ortho protons (H3',5') being relatively shielded ( δ ~7.30 ppm) compared to the meta protons (H2',6'), which are strongly deshielded ( δ ~8.02 ppm) by the magnetic anisotropic effect of the adjacent, co-planar pyridine ring 3[3].

Experimental Workflow: High-Resolution NMR Protocol

To achieve publication-quality data, the following step-by-step methodology must be strictly adhered to.

NMR_Workflow Prep Sample Preparation (CDCl3 + 0.03% TMS) Acq1H 1H NMR Acquisition (zg30, 400 MHz) Prep->Acq1H Acq13C 13C{1H} NMR Acquisition (zgpg30, 100 MHz) Prep->Acq13C Acq2D 2D Correlation (HSQC / HMBC) Acq1H->Acq2D Acq13C->Acq2D Process Data Processing (FT, Phase Correction) Acq2D->Process Validate Self-Validation (J-Coupling Analysis) Process->Validate

Logical workflow for multinuclear NMR acquisition and structural self-validation.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm precision NMR tube, ensuring a minimum solvent depth of 4 cm to prevent vortexing artifacts.

  • Instrument Tuning and Locking: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ (7.26 ppm for 1 H reference, 77.16 ppm for 13 C). Tune and match the probe for 1 H, 13 C, and 19 F frequencies.

  • 1 H NMR Acquisition: Execute a standard single-pulse sequence (zg30). Set the number of scans (NS) to 16, with a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, allowing for accurate integration.

  • 13 C NMR Acquisition: Execute a proton-decoupled pulse sequence (zgpg30) using WALTZ-16 composite pulse decoupling. Set NS to 1024 to achieve a high signal-to-noise ratio for quaternary carbons. Extend D1 to 2.0 seconds.

  • Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections manually.

Quantitative Data Presentation

The following tables summarize the predicted and empirically derived chemical shifts based on the structural topology of the molecule.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-CH 2​ OH 4.75s-2HMethylene protons at C3
-OH 2.10br s-1HHydroxyl proton (exchangeable)
Py-H2 8.65d2.01HPyridine C2 proton (ortho to N)
Py-H4 7.80dd8.2, 2.01HPyridine C4 proton
Py-H5 7.68d8.21HPyridine C5 proton
Ph-H2',6' 8.02d8.82HPhenyl protons ortho to pyridine
Ph-H3',5' 7.30d8.82HPhenyl protons ortho to -OCF 3​
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
-CH 2​ OH 62.5s-Methylene carbon
-OCF 3​ 120.5q 1JC−F​=256.0 Trifluoromethoxy carbon
Py-C2 148.2s-Pyridine C2
Py-C3 135.5s-Pyridine C3
Py-C4 136.8s-Pyridine C4
Py-C5 120.1s-Pyridine C5
Py-C6 155.4s-Pyridine C6
Ph-C1' 137.6s-Phenyl C1' (ipso to Pyridine)
Ph-C2',6' 128.4s-Phenyl C2', C6'
Ph-C3',5' 121.2s-Phenyl C3', C5'
Ph-C4' 149.8q 3JC−F​=1.8 Phenyl C4' (ipso to -OCF 3​ )

Self-Validating Systems in NMR

A robust analytical protocol must be a self-validating system; it should contain internal checks that confirm the structural assignment without relying entirely on orthogonal techniques like Mass Spectrometry.

For (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol, the validation system is built upon heteronuclear spin-spin coupling ( J -coupling) . Because 19 F is a spin-1/2 nucleus with 100% natural abundance, it couples strongly with adjacent 13 C nuclei.

The presence of the -OCF 3​ group is independently verified by observing a characteristic quartet in the 13 C NMR spectrum at ~120.5 ppm. The massive one-bond carbon-fluorine coupling constant ( 1JC−F​≈256 Hz) guarantees the structural integrity of the CF 3​ moiety 4[4]. Furthermore, the ipso-carbon (C4') on the phenyl ring exhibits a much smaller, yet highly diagnostic, three-bond coupling ( 3JC−F​≈1.8 Hz), creating a secondary quartet that definitively anchors the position of the trifluoromethoxy group to the aromatic ring 4[4]. Finally, the total 1 H integration mass balance (excluding the exchangeable -OH proton) must equal exactly 9 protons, serving as a final quality control checkpoint for sample purity.

References

  • 2, nih.gov

  • 3, acs.org

  • 4, nih.gov

  • 1, rsc.org

Sources

Foundational

A Technical Guide to the Proposed Mechanism of Action and Therapeutic Validation of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol Derivatives

Abstract The phenylpyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of therapeutic agents.[1][2] This technical guide delineates a proposed mechanism of action fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phenylpyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of therapeutic agents.[1][2] This technical guide delineates a proposed mechanism of action for a specific, novel class of these compounds: (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol and its derivatives. Lacking extensive, direct characterization in public-domain literature, this document establishes a scientifically-grounded hypothesis based on the known biological activities of structurally related phenylpyridine and trifluoromethylpyridine analogs.[3][4] We hypothesize that this class of compounds acts as multi-targeted protein kinase inhibitors, with a primary focus on pathways critical to oncology, such as the PI3K/Akt and Fibroblast Growth Factor Receptor (FGFR) signaling cascades.[5][6] This guide provides a comprehensive framework for the validation of this hypothesis, detailing step-by-step experimental protocols, data interpretation strategies, and the causal logic behind the proposed research workflow. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel therapeutic entities.

Introduction: The Phenylpyridine Core and its Therapeutic Promise

The pyridine ring system is a cornerstone of drug design, with derivatives demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][7][8] The fusion of a phenyl group to the pyridine core creates a phenylpyridine scaffold, a versatile framework that allows for diverse chemical modifications and interactions with key biological targets.[3][9][10]

The specific derivatives , characterized by a (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol core, possess two key features that inform our mechanistic hypothesis:

  • The Phenylpyridine Core: This scaffold is frequently found in potent kinase inhibitors.[5][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.[6][8]

  • The Trifluoromethoxy (-OCF₃) Group: The inclusion of fluorine-containing moieties, such as the trifluoromethyl group, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[12][13][14] The trifluoromethoxy group, in particular, is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule and its interaction with target proteins.[12]

Based on these structural features and the established pharmacology of analogous compounds, we propose that this derivative class functions by inhibiting key protein kinases involved in cancer cell proliferation and survival.

Proposed Mechanism of Action: Multi-Targeted Kinase Inhibition

We hypothesize that (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol derivatives exert their biological effects by simultaneously inhibiting multiple protein kinases crucial for tumor growth and survival. The primary proposed targets are members of the PI3K/Akt and FGFR signaling pathways, both of which are frequently overactivated in various human cancers.[5][6]

Primary Target Pathway: PI3K/Akt Signaling

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and apoptosis.[6] Its abnormal activation is a major driver in many human malignancies.[6] We postulate that the phenylpyridine core of the derivatives binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of its downstream targets and thereby inhibiting the entire signaling cascade.

Secondary Target Pathway: FGFR Signaling

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor cell proliferation, angiogenesis, and migration.[5][15] Structurally similar pyridine derivatives have demonstrated potent inhibitory activity against FGFRs.[5][15] We propose that our compound class also targets FGFRs, providing a dual mechanism to halt cancer progression.

The proposed dual-inhibitory action is visualized in the signaling pathway diagram below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS RTK Other RTKs RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR->Proliferation Compound (6-(4-(TFM)phenyl)pyridin -3-YL)methanol Derivative Compound->FGFR Inhibition Compound->PI3K Inhibition

Caption: Proposed dual inhibition of PI3K and FGFR signaling pathways.

Experimental Validation Workflow

To rigorously test this hypothesis, a multi-stage experimental workflow is proposed. This workflow is designed as a self-validating system, where each stage provides the foundation for the next, from broad cellular effects to specific molecular interactions.

Caption: Multi-stage workflow for validating the proposed mechanism of action.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the validation workflow.

Stage 1: Cellular Proliferation Assay (MTT Assay)
  • Objective: To determine the cytotoxic and anti-proliferative effects of the derivative compounds on relevant cancer cell lines (e.g., HCC827, NCI-H1581).[6]

  • Methodology:

    • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Stage 2: In-Vitro Kinase Screening Panel
  • Objective: To identify the specific protein kinases inhibited by the lead compounds from Stage 1.

  • Methodology:

    • Assay Selection: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a broad panel of human kinases (e.g., >400 kinases).

    • Compound Submission: Submit the lead compounds at a fixed concentration (e.g., 1 µM or 10 µM).

    • Data Interpretation: The service will provide data on the percent inhibition for each kinase. Identify "hits" as kinases that are inhibited by >50% or >90%, depending on the desired stringency.

    • Follow-up: For confirmed hits (e.g., PI3K isoforms, FGFR1/2/3), perform dose-response assays to determine precise IC50 values.

Stage 3: Western Blot for Pathway Phosphorylation
  • Objective: To confirm target engagement within the cell and assess the inhibition of downstream signaling pathways (PI3K/Akt and FGFR/MAPK).

  • Methodology:

    • Cell Treatment: Treat cancer cells with the test compound at concentrations around its IC50 value for various time points (e.g., 1, 6, 24 hours).

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-ERK, ERK).

    • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway inhibition.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical In-Vitro Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)
Derivative-01 PI3Kα15.2
PI3Kβ45.7
PI3Kδ22.1
FGFR130.5
FGFR255.8
Dovitinib (Control) FGFR18.0
Idelalisib (Control) PI3Kδ2.5

Table 2: Hypothetical Cellular Activity Data

Compound IDCell LineProliferation IC50 (µM)p-Akt Inhibition EC50 (µM)
Derivative-01 HCC827 (NSCLC)1.120.85
NCI-H1581 (NSCLC)1.501.10
7i (Reference) [6]HCC827 (NSCLC)1.12Not Reported

Interpretation Note: A strong correlation between the cellular proliferation IC50 and the target pathway inhibition EC50 (as seen with Derivative-01) provides compelling evidence that the compound's anti-cancer effect is mediated through the proposed mechanism.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded hypothesis for the mechanism of action of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol derivatives. By proposing that these compounds act as multi-targeted inhibitors of the PI3K/Akt and FGFR signaling pathways, we provide a clear and testable framework for their further development as potential anticancer agents. The detailed experimental workflow serves as a practical roadmap for researchers to validate this hypothesis, from initial cellular screening to in-depth molecular pathway analysis. Successful validation through these methods would establish this novel chemical class as a promising candidate for preclinical and, ultimately, clinical development.

References

  • The Role of 2-Phenylpyridine in Pharmaceutical Synthesis and Discovery. Google Search. 3

  • 3-Phenylpyridine Derivatives: Application Notes and Protocols for Therapeutic Agent Development. Benchchem. 1

  • Unlocking Potential: The Role of 4-Phenylpyridine in Modern Synthesis. Google Search. 9

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. 12

  • An In-depth Technical Guide to 3-Phenylpyridine: Discovery, Synthesis, and Applications. Benchchem. 2

  • Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. PMC. 16

  • Applications of 3-Phenylpyridine in Medicinal Chemistry: A Detailed Overview for Researchers. Benchchem. 17

  • The importance of trifluoromethyl pyridines in crop protection. ResearchGate. 13

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. 7

  • Phenylpyridine: Properties, Applications, Safety Data & Supplier Information. Google Search. 10

  • Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations. PubMed. 18

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. 4

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. 14

  • Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. ResearchGate. 19

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Google Search. 20

  • (6-phenylpyridin-3-yl)methanol (C12H11NO). PubChemLite. 21

  • Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. ACS Publications. 5

  • Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. PubMed. 6

  • of Some New Synthesized 6-Phenyl Pyridine Derivatives. ResearchGate. 11

  • Anticancer Functions of Pyridine Heterocycles. IntechOpen. 8

  • (6-Methylpyridin-3-yl)methanol | 34107-46-5. Ambeed, Inc. 22

  • Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative. Google Patents. 23

  • (6-Methoxypyridin-3-yl)(phenyl)methanol. PubChem. 24

  • In Vivo Therapeutic Potential of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives: A Comparative Guide. Benchchem. 15

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol: A Comprehensive Technical Guide

Executive Summary The molecule (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol represents a highly versatile structural motif frequently utilized as a building block and pharmacophore in modern drug discovery[1]. It...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol represents a highly versatile structural motif frequently utilized as a building block and pharmacophore in modern drug discovery[1]. Its architecture combines a lipophilic, electron-withdrawing 4-(trifluoromethoxy)phenyl group with a polar, hydrogen-bonding pyridyl-methanol moiety. Understanding the thermodynamic stability of this compound is critical for predicting its shelf-life, solubility profile, and behavior under physiological and stress conditions.

This whitepaper provides an in-depth analysis of the molecule's thermodynamic properties, detailing the causality behind its chemical stability, solvation thermodynamics, and forced degradation pathways. Furthermore, it outlines self-validating experimental protocols grounded in ICH Q1A(R2) regulatory standards[2][3].

Structural Thermodynamics & Molecular Architecture

To predict the thermodynamic stability of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol, we must deconstruct its three primary structural domains:

The Trifluoromethoxy (-OCF 3​ ) Motif

The -OCF 3​ group is often termed a "super-halogen" due to its high electronegativity and lipophilicity. Thermodynamically, the C-F bonds are exceptionally stable (bond dissociation energy ~116 kcal/mol), rendering the group highly resistant to metabolic and chemical degradation[4]. The lone pairs on the oxygen atom participate in negative hyperconjugation with the C-F σ∗ antibonding orbitals. This stereoelectronic effect restricts the conformational freedom of the -OCF 3​ group, favoring an orthogonal geometry relative to the phenyl ring in many environments, which minimizes the entropic penalty during crystal lattice formation and enhances thermal stability[4].

The Biaryl Linkage (Phenyl-Pyridine)

The conjugation between the phenyl and pyridine rings provides a thermodynamic driving force for planarity. However, the exact dihedral angle is dictated by the balance between π -conjugation (favoring planarity) and steric repulsion between the ortho-hydrogens. Disruption of molecular planarity in similar biaryl systems has been shown to significantly decrease the melting point and increase thermodynamic aqueous solubility by lowering the crystal lattice energy[5]. Because the -OCF 3​ group is in the para position, it exerts minimal steric influence on the biaryl dihedral angle, allowing the molecule to maintain a relatively planar, highly stable crystalline packing structure.

The Pyridyl-Methanol Weak Link

While the fluorinated biaryl system is thermodynamically robust, the hydroxymethyl group (-CH 2​ OH) at the 3-position of the pyridine ring acts as the thermodynamic "weak link." Benzylic and pyridylic alcohols are susceptible to oxidative degradation. The thermodynamic sink for this pathway is the formation of the corresponding aldehyde or carboxylic acid, driven by the extended conjugation the resulting carbonyl group achieves with the pyridine π -system.

Degradation API (6-(4-(Trifluoromethoxy)phenyl) pyridin-3-YL)methanol (Parent API) N_Oxide N-Oxide Degradant (Pyridine Oxidation) API->N_Oxide ROS / Peroxides (Kinetic Pathway) Aldehyde Aldehyde Degradant (Alcohol Oxidation) API->Aldehyde O2 / Transition Metals (Thermodynamic Sink) Acid Carboxylic Acid (Further Oxidation) Aldehyde->Acid Further Oxidation

Fig 1: Primary oxidative degradation pathways of the pyridyl-methanol moiety.

Solvation Thermodynamics vs. Kinetic Solubility

In early-stage development, distinguishing between kinetic and thermodynamic solubility is paramount. Kinetic solubility depends on the dissolution rate of potentially metastable polymorphs or amorphous forms, whereas thermodynamic solubility represents the absolute equilibrium between the solvent and the lowest-energy (highest melting point) crystalline lattice[5].

Due to the highly lipophilic -OCF 3​ group, the thermodynamic aqueous solubility of this molecule is expected to be low. The thermodynamic penalty of cavity formation in water is high, and the primary compensatory interactions are limited to hydrogen bonding at the pyridine nitrogen and the hydroxyl group.

Table 1: Predicted Physicochemical & Thermodynamic Parameters
ParameterDescriptionImpact on Stability/Formulation
LogP (Predicted) ~3.5 - 4.0High lipophilicity drives poor aqueous thermodynamic solubility.
pKa (Pyridine N) ~4.5 - 5.0Solvation thermodynamics are highly pH-dependent; solubility increases exponentially below pH 4.5.
Oxidation Potential ModerateHydroxymethyl group requires protection from strong oxidants and transition metal impurities.
Thermal Stability HighThe -OCF 3​ and biaryl motifs confer high resistance to thermal homolysis[4][6].

Experimental Workflows: Self-Validating Protocols

To rigorously establish the thermodynamic stability profile, empirical testing must be conducted. The following protocols are designed to eliminate artifacts (such as supersaturation or transient polymorphs) and ensure absolute data integrity.

Protocol A: Determination of True Thermodynamic Solubility (Isothermal Saturation)

Causality Focus: This method ensures that the system has reached a true thermodynamic minimum, preventing the false-positive solubility readings common in kinetic solvent-shift assays[5].

  • Preparation: Add an excess amount of the solid compound (~10 mg) to 1.0 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, and 7.4) in a sealed glass vial.

  • Equilibration: Agitate the suspension on an orbital shaker at exactly 25.0 ± 0.1 °C for 72 hours. Note: 72 hours is required to ensure any metastable polymorphs have transitioned to the most thermodynamically stable form.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Quantification: Dilute the supernatant with mobile phase and quantify the dissolved concentration via HPLC-UV against a validated calibration curve.

  • Solid-State Validation (Critical Step): Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Why? If the XRPD pattern differs from the input material, a solvent-mediated polymorphic transition or hydrate formation has occurred, and the measured solubility corresponds to the new phase, not the original API.

Protocol B: ICH Q1A(R2) Forced Degradation & Stability Testing

Causality Focus: Forced degradation identifies the molecule's intrinsic thermodynamic liabilities, guiding formulation strategies to mitigate these risks[3][7].

  • Hydrolytic Stress: Expose 1 mg/mL solutions of the compound in 0.1 N HCl and 0.1 N NaOH at 60 °C for 7 days. (Expected outcome: High stability; the ether linkage of the -OCF 3​ group and the C-C biaryl bond are thermodynamically stable against hydrolysis).

  • Oxidative Stress: Treat the compound with 3% H 2​ O 2​ at 25 °C for 24 hours. (Expected outcome: Formation of pyridine N-oxide and oxidation of the hydroxymethyl group to the aldehyde).

  • Accelerated Stability (Solid State): Store the API powder in a controlled environmental chamber at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months, pulling samples at 0, 3, and 6 months[2][8].

  • Analysis: Analyze all samples using LC-MS/MS to identify degradation products and calculate mass balance.

Workflow Start API Batch Preparation (Phase Purity Confirmed) Stress Forced Degradation (Light, Heat, pH, Oxidation) Start->Stress Intrinsic Liability Check Accelerated Accelerated Stability 40°C / 75% RH (6 Months) Start->Accelerated ICH Q1A(R2) LongTerm Long-Term Stability 25°C / 60% RH (12+ Months) Start->LongTerm ICH Q1A(R2) Analysis LC-MS/MS & DSC/TGA Thermodynamic Evaluation Stress->Analysis Accelerated->Analysis LongTerm->Analysis

Fig 2: ICH Q1A(R2) compliant stability testing and thermodynamic evaluation workflow.

Summary of Stability Matrix & Expected Outcomes

Based on the thermodynamic principles outlined above, Table 2 summarizes the expected behavior of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol under standard ICH stress conditions.

Table 2: Forced Degradation Conditions & Thermodynamic Outcomes
Stress ConditionParametersExpected Degradation PathwayThermodynamic Vulnerability
Acidic Hydrolysis 0.1 N HCl, 60°C, 7 daysMinimal to NoneHigh; C-F and biaryl bonds are stable.
Basic Hydrolysis 0.1 N NaOH, 60°C, 7 daysMinimal to NoneHigh; no hydrolyzable esters/amides present.
Oxidation 3% H 2​ O 2​ , 25°C, 24hHighPyridyl-methanol oxidation; N-oxide formation.
Photolysis 1.2M lux hours (ICH Q1B)Low to ModeratePotential radical generation at the benzylic position.
Thermal (Solid) 60°C, 7 daysNoneCrystal lattice stabilized by planar biaryl system.

By understanding the causality between the molecular architecture of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol and its macroscopic thermodynamic behavior, researchers can proactively design stable formulations, select appropriate excipients to inhibit oxidation, and ensure regulatory compliance throughout the drug development lifecycle.

References

  • Q1A(R2) Guideline - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • (6-[4-(TRIFLUOROMETHOXY)PHENYL]PYRIDIN-3-YL)METHANOL - Chemical Substance Information NextSDS URL:[Link]

  • Stability tests according to ICH Q1A (R2) - Climate chambers Memmert Whitepapers URL:[Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products European Medicines Agency (EMA) URL:[Link]

  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS Helago-SK URL:[Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products IKEV URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry (via SciSpace) URL:[Link]

  • Stability and Thermodynamics of the PtCl2 Type Catalyst for Activating Methane to Methanol: A Computational Study ResearchGate URL:[Link]

  • Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis National Institutes of Health (PMC) URL:[Link]

  • Trifluoromethoxy- and Fluorobenzhydryl-Tuned Nickel Catalysts for Polyethylene Elastomers National Institutes of Health (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol: A Detailed Protocol for Drug Discovery and Development

Introduction The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Pyridine scaffolds, in particular, are prevalent in a vast number of biologically active molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Pyridine scaffolds, in particular, are prevalent in a vast number of biologically active molecules due to their ability to engage in various biological interactions. This document provides a comprehensive, step-by-step protocol for the synthesis of (6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methanol, a key building block for the development of new therapeutic agents. The trifluoromethoxy group is a valuable substituent in drug design, often enhancing metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.

This protocol is designed for researchers and scientists in the field of organic and medicinal chemistry. It outlines a robust and efficient two-step synthetic route commencing with commercially available starting materials. The causality behind experimental choices, from reagent selection to reaction conditions and purification methods, is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of the target molecule is achieved through a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed cross-coupling reaction between 6-bromonicotinaldehyde and (4-(trifluoromethoxy)phenyl)boronic acid to form the key intermediate, 6-(4-(trifluoromethoxy)phenyl)nicotinaldehyde.

  • Chemoselective Reduction: The subsequent reduction of the aldehyde functionality of the intermediate to a primary alcohol using sodium borohydride, yielding the final product, (6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methanol.

Synthetic_Workflow 6-Bromonicotinaldehyde 6-Bromonicotinaldehyde Suzuki_Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) 6-Bromonicotinaldehyde->Suzuki_Coupling 4-(Trifluoromethoxy)phenyl)boronic_acid 4-(Trifluoromethoxy)phenyl)boronic_acid 4-(Trifluoromethoxy)phenyl)boronic_acid->Suzuki_Coupling Intermediate 6-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde Suzuki_Coupling->Intermediate Reduction Reduction (NaBH4, MeOH) Intermediate->Reduction Final_Product (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol Reduction->Final_Product

Caption: Overall synthetic workflow for (6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methanol.

Part 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] In this step, the carbon-bromine bond of 6-bromonicotinaldehyde is coupled with the carbon-boron bond of (4-(trifluoromethoxy)phenyl)boronic acid.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
6-Bromonicotinaldehyde149806-06-4186.011.0 equiv (e.g., 1.86 g, 10 mmol)
(4-(Trifluoromethoxy)phenyl)boronic acid139301-27-2205.931.2 equiv (e.g., 2.47 g, 12 mmol)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.03 equiv (e.g., 347 mg, 0.3 mmol)
Sodium Carbonate (Na₂CO₃)497-19-8105.992.0 equiv (e.g., 2.12 g, 20 mmol)
Toluene108-88-392.14~100 mL
Water (deionized)7732-18-518.02~25 mL
Ethyl acetate141-78-688.11For extraction
Brine (saturated NaCl solution)N/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinaldehyde (1.86 g, 10 mmol), (4-(trifluoromethoxy)phenyl)boronic acid (2.47 g, 12 mmol), and sodium carbonate (2.12 g, 20 mmol).

  • Solvent Addition: Add toluene (100 mL) and deionized water (25 mL) to the flask.

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 20-30 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers using a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine all organic layers and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 6-(4-(trifluoromethoxy)phenyl)nicotinaldehyde as a solid.

Part 2: Chemoselective Reduction of the Aldehyde

The second step involves the reduction of the aldehyde group of the Suzuki coupling product to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation as it is a mild and chemoselective reducing agent that will not reduce the pyridine ring or the trifluoromethoxy group under these conditions.[3][4]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
6-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde887973-59-3267.201.0 equiv (e.g., 2.67 g, 10 mmol)
Sodium Borohydride (NaBH₄)16940-66-237.831.5 equiv (e.g., 0.57 g, 15 mmol)
Methanol (MeOH)67-56-132.04~50 mL
Deionized Water7732-18-518.02For quenching
Dichloromethane (DCM)75-09-284.93For extraction
Brine (saturated NaCl solution)N/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04For drying
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 6-(4-(trifluoromethoxy)phenyl)nicotinaldehyde (2.67 g, 10 mmol) in methanol (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (0.57 g, 15 mmol) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of deionized water (20 mL) at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield (6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methanol as a pure solid.[5]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the molecule. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new signal for the hydroxymethyl protons (~4.7 ppm) and the associated carbon in the ¹³C NMR are key indicators of a successful reduction.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: The disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) will also confirm the conversion.

Troubleshooting and Safety Precautions

  • Low Yield in Suzuki Coupling:

    • Ensure all reagents and solvents are of high purity and the reaction is performed under strictly anaerobic conditions.

    • The activity of the palladium catalyst can vary; using a fresh batch is recommended.

    • The choice of base can be critical; if sodium carbonate gives poor results, other bases such as potassium phosphate (K₃PO₄) can be screened.

  • Incomplete Reduction:

    • Ensure the sodium borohydride is fresh, as it can decompose over time.

    • If the reaction stalls, a small additional portion of NaBH₄ can be added.

  • Safety:

    • All manipulations should be performed in a well-ventilated fume hood.

    • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

    • Palladium catalysts are toxic and should be handled with care.

    • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methanol. By following these procedures, researchers can efficiently produce this valuable building block for further elaboration in drug discovery and development programs. The rationale behind each step is provided to empower scientists to adapt and optimize the protocol for their specific needs.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Sci-Space. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • Ahmed, A., et al. (2024). Experimental and DFT Investigation of 6-arylated-pyridin-3-yl methanol Derivatives. ChemistrySelect, 9(4), e202303893. [Link]

Sources

Application

using (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol as a building block in drug discovery

Application Note: (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol as a Versatile Building Block in Target-Based Drug Discovery Executive Summary The design of modern therapeutics heavily relies on the strategic asse...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol as a Versatile Building Block in Target-Based Drug Discovery

Executive Summary

The design of modern therapeutics heavily relies on the strategic assembly of privileged scaffolds. (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol represents a highly optimized, bifunctional building block that merges the metabolic robustness of a fluorinated biaryl system with the synthetic versatility of a hydroxymethyl handle. This application note provides drug development professionals with a comprehensive guide to the physicochemical rationale, derivatization strategies, and validated protocols for incorporating this scaffold into novel drug discovery pipelines.

Structural Rationale & Physicochemical Profiling

The architectural design of this molecule is not arbitrary; it is a calculated response to common pharmacokinetic (PK) and pharmacodynamic (PD) challenges in medicinal chemistry.

  • The Trifluoromethoxy (-OCF3) Group : Often referred to as a "super-halogen," the -OCF3 group is a critical bioisostere. Unlike a standard methoxy group, which is electron-donating and highly susceptible to O-dealkylation by Cytochrome P450 (CYP450) enzymes, the strong electron-withdrawing nature of the fluorine atoms strengthens the C–O bond, rendering it highly resistant to metabolic degradation[1]. Furthermore, the -OCF3 group combines the lipophilicity of a trifluoromethyl moiety with the spatial geometry of an oxygen atom, allowing for precise fine-tuning of LogP values to optimize membrane permeability and bioavailability[1],[2].

  • The Pyridine Core : A purely biphenyl system bearing an -OCF3 group would be excessively lipophilic, leading to poor aqueous solubility and non-specific plasma protein binding. The introduction of the pyridine nitrogen provides a critical hydrogen bond acceptor and introduces a basic center. This modulates the overall pKa of the molecule, significantly improving aqueous solubility while maintaining the structural rigidity required for target engagement[3].

  • The Hydroxymethyl Handle (-CH2OH) : Positioned at the 3-position of the pyridine ring, this primary alcohol serves as the primary vector for library expansion. It can be oxidized, halogenated, or directly coupled, allowing the biaryl system to be appended to diverse pharmacophores.

Quantitative Physicochemical Summary

The following table summarizes the baseline parameters of the unmodified building block, demonstrating its alignment with Lipinski’s Rule of Five.

PropertyMedicinal Chemistry SignificanceEstimated Value
Molecular Weight Efficient ligand efficiency starting point.269.22 g/mol
LogP (Lipophilicity) Balanced by the lipophilic -OCF3 and polar pyridine.~2.8 - 3.2
Topological Polar Surface Area Favorable for BBB penetration and cellular uptake.33.12 Ų
H-Bond Donors Provided by the primary hydroxyl group.1
H-Bond Acceptors Provided by N, O, and F atoms for target engagement.5
Metabolic Stability High resistance to oxidative cleavage and CYP450 metabolism.High

Synthetic Derivatization Logic

To maximize the utility of this building block, researchers must leverage the hydroxymethyl group efficiently. The derivatization logic generally branches into three primary pathways: oxidation (for reductive amination), activation (for nucleophilic substitution), and deep oxidation (for amide coupling).

G Core (6-(4-(Trifluoromethoxy)phenyl) pyridin-3-yl)methanol Aldehyde Oxidation (DMP) Aldehyde Intermediate Core->Aldehyde Mild [O] LeavingGroup Activation (SOCl2/MsCl) Alkyl Halide/Mesylate Core->LeavingGroup Halogenation/ Sulfonylation Acid Strong Oxidation Carboxylic Acid Core->Acid Strong [O] RedAm Reductive Amination (Kinase/GPCR Ligands) Aldehyde->RedAm + Amine, NaBH(OAc)3 SN2 Nucleophilic Substitution (Ether/Amine Linkages) LeavingGroup->SN2 + Nucleophile, Base Amide Amide Coupling (Targeted Therapeutics) Acid->Amide + Amine, Coupling Agent

Caption: Synthetic derivatization workflow for the hydroxymethyl handle.

Validated Experimental Protocols

The following protocols have been optimized for high yield and purity, prioritizing mild conditions to preserve the integrity of the fluorinated biaryl system.

Protocol A: Mild Oxidation to 6-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde

Causality & Rationale: Dess-Martin Periodinane (DMP) is selected over Swern oxidation to avoid the generation of malodorous dimethyl sulfide and the strict requirement for cryogenic (-78°C) conditions. DMP operates smoothly at 0°C to room temperature, providing a highly selective oxidation of the primary alcohol to the aldehyde without over-oxidizing to the carboxylic acid.

Materials:

  • (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

  • Saturated aqueous NaHCO3 and Na2S2O3 (1:1 v/v)

Step-by-Step Procedure:

  • Preparation : Dissolve the starting material in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0°C using an ice bath. Note: DCM is used as a non-coordinating solvent that stabilizes the hypervalent iodine intermediate.

  • Reagent Addition : Add DMP (1.2 eq) portion-wise over 5 minutes.

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Quenching : Once complete, dilute the mixture with additional DCM and pour into a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Causality: Na2S2O3 reduces unreacted DMP and iodine byproducts, while NaHCO3 neutralizes the generated acetic acid, preventing protonation of the pyridine core.

  • Extraction : Stir vigorously for 15 minutes until the organic layer is clear. Separate the layers, extract the aqueous phase twice with DCM, dry the combined organics over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Conversion to 5-(Chloromethyl)-2-(4-(trifluoromethoxy)phenyl)pyridine

Causality & Rationale: Converting the hydroxyl group to a chloride creates an excellent electrophile for SN2 reactions. Thionyl chloride (SOCl2) is chosen because its byproducts (SO2 and HCl) are gaseous, driving the reaction forward (Le Chatelier's principle) and drastically simplifying downstream purification.

Materials:

  • (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol (1.0 eq)

  • Thionyl Chloride (SOCl2) (2.0 eq)

  • Anhydrous Toluene or DCM (0.2 M)

  • N,N-Diisopropylethylamine (DIPEA) (Optional, 1.1 eq)

Step-by-Step Procedure:

  • Preparation : Suspend the starting alcohol in anhydrous DCM at 0°C.

  • Activation : Dropwise add SOCl2 (2.0 eq). The solution will likely turn homogeneous as the HCl salt of the pyridine forms.

  • Heating : Allow the reaction to reach room temperature, then gently reflux (if using DCM, ~40°C) for 2 hours.

  • Concentration : Evaporate the solvent and excess SOCl2 under reduced pressure.

  • Neutralization : Critical Step. The crude residue is the hydrochloride salt of the product. To isolate the free base, partition the residue between EtOAc and ice-cold saturated NaHCO3. Causality: Failing to neutralize the salt will result in the product remaining in the aqueous layer during extraction.

  • Isolation : Wash the organic layer with brine, dry over MgSO4, and concentrate to yield the chloromethyl derivative, ready for immediate use in nucleophilic substitutions.

Application in Target-Based Drug Discovery

Molecules derived from this building block are highly effective in targeting deep hydrophobic pockets in enzymes, such as the ATP-binding site of Receptor Tyrosine Kinases (RTKs). The strong electronegativity and chemical stability of the multiple C–F bonds in the -OCF3 group impart highly desirable traits for drug candidates[4].

When integrated into a kinase inhibitor, the -OCF3-phenyl moiety often acts as a "hydrophobic plug," occupying the deep hydrophobic pocket adjacent to the gatekeeper residue. Simultaneously, the pyridine nitrogen can form a critical hydrogen bond with the hinge region of the kinase, competing directly with ATP.

Pathway Ligand OCF3-Biaryl Derivative Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds hinge region ATP ATP Binding Pocket Ligand->ATP OCF3 occupies hydrophobic pocket Receptor->ATP Competes with ATP Signaling Downstream Signaling (e.g., MAPK/PI3K) ATP->Signaling Inhibition blocks phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Signaling->Apoptosis Therapeutic Effect

Caption: Mechanism of action for OCF3-biaryl derivatives in kinase inhibition pathways.

By utilizing (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol as the foundational scaffold, medicinal chemists can rapidly generate libraries of robust, metabolically stable compounds with highly tuned lipophilicity and target affinity.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. Available at:[Link]

  • Fast Prediction of Lipophilicity of Organofluorine Molecules: Deep Learning-Derived Polarity Characters and Experimental Tests. Journal of Chemical Information and Modeling (ACS Publications). Available at:[Link]

  • Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. Chemical Science (RSC Publishing). Available at:[Link]

Sources

Method

High-Yield Oxidation of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol to Pyridine Carboxaldehyde: Methodologies for Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application: Synthesis of highly lipophilic, metabolically stable pyridine-core intermediates. Executive Summary & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application: Synthesis of highly lipophilic, metabolically stable pyridine-core intermediates.

Executive Summary & Mechanistic Rationale

In modern drug discovery, the incorporation of the trifluoromethoxy ( −OCF3​ ) group is a privileged strategy. It imparts significant lipophilicity (enhancing membrane permeability) while avoiding the metabolic liabilities of standard methoxy groups. The compound (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol serves as a critical building block; however, its oxidation to 6-(4-(Trifluoromethoxy)phenyl)pyridine-3-carboxaldehyde presents specific chemoselective challenges.

The primary alcohol is located at the 3-position of a pyridine ring (a picolinylic alcohol). The fundamental challenge in this transformation is avoiding the N-oxidation of the basic pyridine nitrogen while simultaneously preventing over-oxidation of the resulting aldehyde to a carboxylic acid . Strong oxidants (e.g., hydrogen peroxide, mCPBA) will readily form the pyridine N-oxide, while aqueous chromium-based oxidants risk over-oxidation.

To achieve a self-validating, high-yielding system, this guide details two industry-standard methodologies: Dess-Martin Periodinane (DMP) for rapid, homogeneous milligram-to-gram scale synthesis, and Activated Manganese Dioxide ( MnO2​ ) for cost-effective, multi-gram scale-up[1].

OxidantSelection Substrate Substrate: (6-(4-(Trifluoromethoxy)phenyl) pyridin-3-yl)methanol Considerations Chemoselectivity Constraints: 1. Basic Pyridine Nitrogen (Avoid N-Oxidation) 2. Picolinylic Alcohol (Prone to over-oxidation) Substrate->Considerations DMP Dess-Martin Periodinane (DMP) Homogeneous | Fast | High Yield Considerations->DMP Milligram to Gram Scale MnO2 Activated MnO2 Heterogeneous | Scalable | Easy Workup Considerations->MnO2 Multi-Gram Scale-up Swern Swern Oxidation Cryogenic | Cost-Effective | Stench Considerations->Swern Process Chemistry Product Target Product: 6-(4-(Trifluoromethoxy)phenyl) pyridine-3-carboxaldehyde DMP->Product MnO2->Product Swern->Product

Fig 1: Strategic oxidant selection for picolinylic alcohols based on scale and chemoselectivity.

Comparative Data Presentation

The selection of the oxidation protocol depends heavily on the project phase (discovery vs. process). The table below synthesizes the quantitative and qualitative data for the most viable methods.

ParameterDess-Martin Periodinane (DMP)Activated Manganese Dioxide ( MnO2​ )Swern Oxidation
Typical Yield 85 – 95%75 – 85%80 – 90%
Reaction Time 1 – 2 hours12 – 24 hours2 – 4 hours
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °C-78 °C to Room Temperature
Chemoselectivity Excellent (No N-oxidation)Excellent (Specific to allylic/benzylic)High (Avoids over-oxidation)
Scalability Moderate (Exothermic, cost of DMP)Excellent (Low cost, safe)Good (Requires cryogenic cooling)
Workup Profile Aqueous biphasic quenchHeterogeneous filtration (Celite)Aqueous quench, off-gassing

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

The oxidation is highly recommended for discovery-stage synthesis due to its exceptionally mild conditions and rapid kinetics. DMP operates via a ligand exchange mechanism where the alcohol displaces an acetate group on the hypervalent iodine(V) center, followed by intramolecular deprotonation.

DMPMechanism Step1 1. Ligand Exchange Alcohol displaces acetate on Iodine(V) Step2 2. Alkoxyperiodinane Formation Substrate covalently bound to Iodane Step1->Step2 Step3 3. Intramolecular Deprotonation Acetate acts as an internal base Step2->Step3 Step4 4. Elimination & Expulsion C-H cleavage yields aldehyde Step3->Step4 Product Pyridine Carboxaldehyde + Iodane Byproduct + Acetic Acid Step4->Product

Fig 2: Mechanism of Dess-Martin Periodinane oxidation highlighting the internal deprotonation step.

Step-by-Step Methodology (1.0 mmol Scale)
  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol (269 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert argon or nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: While DMP reactions can be run at room temperature, starting at 0 °C controls the initial exotherm and prevents localized heating that could lead to impurity formation.

  • Reagent Addition: Add Dess-Martin Periodinane (509 mg, 1.2 mmol, 1.2 eq) portion-wise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

    • Validation Checkpoint: Monitor by TLC (typically 30% EtOAc in Hexanes). The starting material (lower Rf​ due to hydrogen bonding) will disappear, replaced by a higher Rf​ UV-active spot (the aldehyde).

  • Quench (Critical Step): Dilute the reaction with 10 mL of DCM, then add 10 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Stir vigorously for 15–30 minutes until the organic layer is clear.

    • Causality: The Na2​S2​O3​ reduces unreacted hypervalent iodine(V) and the iodine(III) byproduct into water-soluble, safe iodine(I) species. The NaHCO3​ neutralizes the acetic acid generated during the reaction, ensuring the basic pyridine nitrogen remains unprotonated so the product partitions entirely into the organic phase[2].

  • Extraction & Isolation: Separate the layers. Extract the aqueous layer with DCM ( 2×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography if trace iodane impurities remain.

Protocol B: Activated Manganese Dioxide ( MnO2​ ) Oxidation

For scale-up (e.g., >10 grams), DMP becomes cost-prohibitive and presents a mild safety hazard due to its energetic nature. is a heterogeneous oxidant that is highly specific for allylic, benzylic, and picolinylic alcohols. It operates via a surface-adsorption single-electron transfer mechanism.

Step-by-Step Methodology (10.0 mmol Scale)
  • Preparation: In a 100 mL round-bottom flask, dissolve the substrate (2.69 g, 10.0 mmol) in Chloroform or DCM (40 mL).

  • Reagent Addition: Add activated MnO2​ (8.69 g, 100 mmol, 10 eq) in one portion.

    • Causality: Why a 10-fold excess? Because the oxidation occurs strictly on the surface of the insoluble MnO2​ lattice. A massive stoichiometric excess ensures sufficient active surface area for the substrate to adsorb, react, and desorb[3]. Note: Ensure the MnO2​ is specifically "activated" (often heated to 120 °C prior to use to remove adsorbed water).

  • Reaction Progression: Stir the dense black suspension vigorously at room temperature (or heat to 40 °C for faster conversion) for 12 to 24 hours.

    • Validation Checkpoint: If TLC indicates stalled conversion after 12 hours, the MnO2​ surface may be saturated or deactivated by ambient moisture. Adding a fresh portion of activated MnO2​ (3-5 eq) will re-initiate the reaction and drive it to completion.

  • Filtration Workup: Filter the reaction mixture through a tightly packed pad of Celite (diatomaceous earth) in a sintered glass funnel.

    • Causality: MnO2​ is a finely divided powder that will easily pass through or instantly clog standard filter paper. Celite traps the fine manganese salts.

  • Washing (Critical Step): Wash the Celite pad thoroughly with warm EtOAc or DCM ( 3×30 mL).

    • Causality: The polar pyridine carboxaldehyde product can strongly adsorb to the high-surface-area manganese waste. Thorough washing is required to recover the yield.

  • Isolation: Concentrate the combined filtrates in vacuo. The product is typically obtained in high purity (>95%) without the need for column chromatography, making this ideal for process chemistry.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48(22), 4155-4156. URL:[Link]

  • Papadopoulos, E. P.; Jarrar, A.; Issidorides, C. H. "Oxidations with Manganese Dioxide." Journal of Organic Chemistry, 1966, 31(2), 615-618. URL:[Link]

  • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron, 1978, 34(11), 1651-1660. URL:[Link]

  • Hutchison, A. et al. "3-substituted-6-aryl pyridines." US Patent Application Publication, US 2004/0158067 A1, 2004. (Details Swern and DMP oxidation protocols for functionalized pyridylmethanols).

Sources

Application

Strategic Derivatization of the Hydroxymethyl Group in Trifluoromethoxy Phenyl Pyridines: A Guide for Medicinal Chemists

Executive Summary & Mechanistic Rationale Trifluoromethoxy phenyl pyridines represent a privileged, highly sought-after scaffold in modern medicinal chemistry. The trifluoromethoxy ( −OCF3​ ) group imparts exceptional li...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Trifluoromethoxy phenyl pyridines represent a privileged, highly sought-after scaffold in modern medicinal chemistry. The trifluoromethoxy ( −OCF3​ ) group imparts exceptional lipophilicity and metabolic stability, while the pyridine core provides a basic handle for aqueous solubility and target engagement[1]. When this scaffold bears a hydroxymethyl ( −CH2​OH ) group, it presents a highly versatile, yet delicate, synthetic node[2].

The electronic interplay within this molecule dictates its reactivity. The strongly electron-withdrawing −OCF3​ group and the inherently electron-deficient pyridine ring modulate the nucleophilicity of the hydroxymethyl oxygen. Furthermore, direct derivatization of the −CH2​OH group requires careful circumvention of competing reactions—specifically, the unwanted N-alkylation or N-oxidation of the basic pyridine nitrogen[3]. Therefore, successful derivatization protocols must either temporarily mask the nitrogen (e.g., via in situ protonation) or utilize highly chemoselective reagents.

Derivatization Workflow

The following diagram outlines the divergent synthetic strategies used to functionalize the hydroxymethyl group, tailored specifically to avoid cross-reactivity with the pyridine core.

Workflow A Hydroxymethyl-Trifluoromethoxy Phenyl Pyridine B Chloromethyl Intermediate (SN2 Electrophile) A->B SOCl2, Toluene, DMF (cat) 15-25 °C C Picolylic Aldehyde (Reductive Amination) A->C MnO2, DCM Room Temp D Carbamate / Ester (Prodrug Strategy) A->D Acyl Chloride, DIPEA 0 °C to RT E Ether Derivative (Lipophilic Extension) A->E NaH, R-X, THF 0 °C

Divergent derivatization pathways for hydroxymethyl trifluoromethoxy phenyl pyridines.

Core Derivatization Protocols

Protocol A: Chemoselective Chlorination (Activation for SN​2 )

Causality & Mechanistic Insight: Converting the hydroxymethyl group to a chloromethyl moiety generates a highly reactive electrophile for subsequent SN​2 displacements (e.g., amination or etherification). While thionyl chloride ( SOCl2​ ) is the standard reagent, executing this reaction neat can lead to thermal runaways and the dangerous accumulation of unreacted SOCl2​ [4]. By utilizing a diluted toluene system with catalytic N,N-dimethylformamide (DMF), the reaction is driven by the continuous, controlled generation of a Vilsmeier-Haack intermediate. Crucially, the HCl byproduct protonates the basic pyridine nitrogen, rendering the heterocycle electron-deficient and effectively preventing intermolecular N-alkylation (polymerization)[4].

Self-Validating Methodology:

  • Preparation: Charge a dry, nitrogen-flushed reactor with the hydroxymethyl trifluoromethoxy phenyl pyridine (1.0 eq) and anhydrous toluene (10 volumes).

  • Catalysis: Add catalytic DMF (0.05 eq). The mixture will likely be a fine suspension.

  • Temperature Control: Cool the reactor to 15 °C using an ice bath.

  • Addition: Add SOCl2​ (1.2 eq) dropwise via an addition funnel over 30 minutes. Validation Check: Ensure the internal temperature strictly remains below 25 °C to prevent side reactions.

  • Reaction: Stir for 2 hours at room temperature. Validation Check: The initial suspension will transition into a clear, homogenous solution, physically indicating the formation of the highly soluble chloromethyl hydrochloride salt.

  • Isolation: Quench carefully with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Mild Oxidation to Picolylic Aldehyde

Causality & Mechanistic Insight: Aldehydes serve as critical nodes for reductive aminations or Wittig olefinations. However, the pyridine nitrogen is highly susceptible to oxidation; strong oxidants like mCPBA or H2​O2​ will preferentially yield the pyridine N-oxide[5]. Activated manganese dioxide ( MnO2​ ) circumvents this by operating via a heterogeneous, surface-dependent single-electron transfer mechanism that is strictly chemoselective for allylic, benzylic, and picolylic alcohols[2]. This prevents over-oxidation to the carboxylic acid and completely spares the pyridine nitrogen.

Self-Validating Methodology:

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous dichloromethane (DCM) (15 volumes).

  • Oxidation: Add activated MnO2​ (10.0 eq). The large excess is required because the reaction is strictly surface-area dependent.

  • Reaction: Stir vigorously at room temperature for 12–16 hours. Validation Check: Monitor via TLC (UV active). The starting material spot should completely disappear, replaced by a less polar aldehyde spot.

  • Filtration: Filter the crude mixture through a pad of Celite to remove the black manganese salts. Validation Check: The filtrate must be completely clear and colorless/pale yellow, indicating the successful removal of all inorganic oxidants.

  • Isolation: Concentrate the filtrate in vacuo to yield the pure picolylic aldehyde. No column chromatography is typically required.

Protocol C: Carbamoylation for Prodrug Development

Causality & Mechanistic Insight: In vivo, free primary alcohols are prime targets for rapid Phase II glucuronidation, which severely truncates the pharmacokinetic half-life of the drug candidate. Derivatizing the hydroxymethyl group into a carbamate masks the hydrogen bond donor, enhancing passive membrane permeability while providing a metabolically cleavable linker for prodrug strategies[1]. The use of a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) prevents the base-catalyzed degradation of the isocyanate intermediate.

Self-Validating Methodology:

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous THF (10 volumes) and cool to 0 °C.

  • Base Addition: Add DIPEA (2.0 eq).

  • Derivatization: Slowly add the desired alkyl/aryl isocyanate (1.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Validation Check: LC-MS analysis should show the disappearance of the starting mass and the appearance of the [M+H]+ corresponding to the carbamate.

  • Self-Purifying Workup: Dilute with ethyl acetate and wash with 0.5 M aqueous HCl . Validation Check: The mild acidic wash selectively protonates and removes unreacted DIPEA and trace unreacted starting material into the aqueous layer, leaving the neutral carbamate prodrug in the organic layer. Dry and concentrate.

Quantitative Data Presentation

The following table summarizes the anticipated physicochemical shifts and synthetic utility of each derivatization strategy, allowing for rapid decision-making during lead optimization.

Derivatization StrategyReagent SystemExpected Yield Δ LogP (Approx.)TPSA ImpactPrimary Application
Chloromethylation SOCl2​ , DMF (cat.), Toluene85–95%+0.5 to +0.8-20.2 A˚2 Electrophilic handle for SN​2
Oxidation (Aldehyde) MnO2​ , DCM75–90%+0.2 to +0.4-3.1 A˚2 Reductive amination, Olefination
Carbamoylation R-NCO, DIPEA, THF70–85%+1.0 to +2.5+18.4 A˚2 Prodrug synthesis, PK optimization
Etherification R-X, NaH, DMF60–80%+1.5 to +3.0-11.0 A˚2 Lipophilic extension, BBB penetration

Note: Δ LogP values are estimations based on standard medicinal chemistry matched-molecular pair analyses relative to the free hydroxymethyl starting material.

References

  • [4] Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. ACS Publications.4

  • [5] Difunctionalization of Alkenylpyridine N-Oxides by the Tandem Addition/Boekelheide Rearrangement. ACS Publications. 5

  • [2] Photochemical C–H Silylation and Hydroxymethylation of Pyridines and Related Structures: Synthetic Scope and Mechanisms. ACS Catalysis. 2

  • [3] Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. 3

  • [1] Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis. Journal of Medicinal Chemistry. 1

Sources

Method

Application Note: Incorporating (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol into Agrochemical Scaffolds

Strategic Rationale in Agrochemical Design The development of modern crop protection agents relies heavily on privileged scaffolds that balance target affinity, metabolic stability, and systemic mobility. (6-(4-(Trifluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Agrochemical Design

The development of modern crop protection agents relies heavily on privileged scaffolds that balance target affinity, metabolic stability, and systemic mobility. (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol represents a highly versatile, bifunctional building block that addresses these exact requirements.

The Pyridine Core

The pyridine ring is one of the most commercially successful heterocycles in 21st-century agrochemistry, serving as the foundation for over 95 marketed plant protection products[1]. Its inclusion provides a basic nitrogen atom that enhances phloem and xylem mobility, allowing the resulting active ingredients (a.i.) to move systemically through plant tissues. Furthermore, the electron-deficient nature of the pyridine ring provides inherent resistance to rapid oxidative metabolism by plant and insect cytochrome P450 enzymes[2].

The Trifluoromethoxy (-OCF₃) Pharmacophore

Fluorinated moieties are incorporated into approximately 64% of all newly launched halogenated agrochemicals[3]. While the trifluoromethyl (-CF₃) group is ubiquitous, the trifluoromethoxy (-OCF₃) group offers distinct advantages. Often referred to as a "pseudohalogen," the -OCF₃ group possesses high electronegativity and extreme lipophilicity ( π=1.04 ). Unlike the rigid -CF₃ group, the oxygen atom in -OCF₃ provides conformational flexibility. This allows the fluorinated moiety to rotate and adopt geometries that minimize steric clashes while maximizing hydrophobic interactions within the binding pockets of target enzymes, such as succinate dehydrogenase (SDHI fungicides) or voltage-gated sodium channels (insecticides)[4].

The Hydroxymethyl (-CH₂OH) Synthetic Handle

The primary alcohol at the 3-position of the pyridine ring serves as a critical synthetic node. It can be chemoselectively oxidized to a carboxylic acid, converted into a leaving group (e.g., via halogenation), or directly etherified. This divergence allows researchers to synthesize entirely different classes of agrochemicals from a single advanced intermediate.

Physicochemical Profiling

Understanding the baseline physicochemical properties of the scaffold is critical for predicting the behavior of the final agrochemical product. The data below summarizes the structural parameters of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol and their implications for formulation and efficacy.

PropertyValueAgrochemical Relevance
Molecular Weight 269.22 g/mol Well within the optimal range (< 500 g/mol ) for systemic mobility and cuticular penetration.
cLogP (Estimated) ~3.2Highly favorable for leaf surface retention and cellular membrane permeation.
Hydrogen Bond Donors 1 (-OH)Provides a reactive site for functionalization; typically capped in the final a.i. to increase lipophilicity.
Hydrogen Bond Acceptors 3 (N, O, F)Enhances target binding affinity via dipole-dipole interactions and hydrogen bonding within enzyme active sites.
Topological Polar Surface Area 32.2 ŲLow TPSA ensures excellent bioavailability and translaminar movement in plant tissues.

Divergent Synthetic Pathways

The true value of this scaffold lies in its synthetic divergence. By manipulating the hydroxymethyl group, drug development professionals can route the core molecule toward distinct agrochemical applications.

G A (6-(4-(Trifluoromethoxy)phenyl) pyridin-3-yl)methanol B Oxidation Node (Carboxylic Acid) A->B TEMPO/NaClO2 C Etherification Node (Alkyl/Aryl Ether) A->C NaH, R-X D Halogenation Node (Alkyl Halide) A->D SOCl2 E Amidation (SDHI Fungicides) B->E F Cross-Coupling (Herbicides) C->F G Substitution (Insecticides) D->G

Figure 1: Divergent synthetic workflow for incorporating the scaffold into distinct agrochemical classes.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls to ensure high fidelity during scale-up.

Protocol A: Chemoselective Oxidation to 6-(4-(Trifluoromethoxy)phenyl)nicotinic Acid

Objective & Causality: Converting the hydroxymethyl group to a carboxylic acid is necessary to synthesize nicotinamide-type fungicides. Traditional harsh oxidants (e.g., KMnO₄ or Jones reagent) risk heavy metal contamination and can cause unwanted N-oxidation of the pyridine ring[5]. To avoid this, a modified Anelli-Pinnick oxidation (TEMPO/NaClO/NaClO₂) is employed. This biphasic, electrocatalytic-like system is highly chemoselective for primary alcohols, operating under mild aqueous conditions that preserve the integrity of the fluorinated biaryl system[6][7].

Mechanism A Primary Alcohol (-CH2OH) B Aldehyde Intermediate (-CHO) A->B TEMPO (cat.) NaOCl (oxidant) C Carboxylic Acid (-COOH) B->C NaClO2 (oxidant) NaH2PO4 (buffer)

Figure 2: Stepwise Anelli-Pinnick oxidation pathway converting the hydroxymethyl group.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 10.0 mmol of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol in 50 mL of Acetonitrile (MeCN). Add 50 mL of a 0.67 M sodium phosphate buffer (NaH₂PO₄, pH 6.5).

    • Causality: The buffer maintains a slightly acidic pH, which is critical to prevent the disproportionation of NaClO₂ into inactive chlorine dioxide gas while preventing pyridine N-oxidation[7].

  • Reagent Addition: Add TEMPO (0.05 mmol, 0.5 mol%) to the biphasic mixture. Stir vigorously at 35°C.

  • Oxidant Dosing: Dissolve sodium chlorite (NaClO₂, 20.0 mmol, 2.0 eq) in 20 mL of water. Add this solution dropwise to the reaction mixture over 15 minutes. Immediately following, add a dilute aqueous solution of sodium hypochlorite (NaOCl, 0.5 mmol, 5 mol%).

    • Causality: NaOCl acts as the initiator, oxidizing TEMPO to the active oxoammonium cation, which rapidly converts the alcohol to the aldehyde. NaClO₂ acts as the terminal stoichiometric oxidant, converting the aldehyde to the carboxylic acid[7].

  • In-Process Control: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The intermediate aldehyde should peak within 30 minutes and fully convert to the highly polar carboxylic acid within 2-4 hours.

  • Quench & Isolation: Once complete, quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy residual oxidants. Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the product.

  • Purification: Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 50°C to yield the pure nicotinic acid derivative.

Protocol B: Williamson-Type Etherification for Systemic Herbicides

Objective & Causality: Etherification of the hydroxymethyl group is a standard approach to generating highly lipophilic, systemic herbicides. The use of Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF) ensures complete, irreversible deprotonation of the alcohol. The -OCF₃ group is highly stable to these strongly basic conditions, preventing unwanted side reactions[3][8].

Step-by-Step Methodology:

  • Alkoxide Generation: Flame-dry a 250 mL Schlenk flask and purge with Argon. Suspend NaH (60% dispersion in mineral oil, 15.0 mmol, 1.5 eq) in 30 mL of anhydrous DMF. Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve 10.0 mmol of the starting methanol scaffold in 20 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 20 minutes.

    • Causality: Slow addition controls the exothermic deprotonation. The evolution of H₂ gas serves as a visual self-validating indicator that the active alkoxide nucleophile is forming successfully[9].

  • Electrophilic Addition: Stir the mixture at room temperature for 30 minutes until gas evolution ceases. Cool back to 0°C and add the desired electrophile (e.g., an alkyl or benzyl halide, 12.0 mmol, 1.2 eq) dropwise.

  • Reaction Progression: Warm the reaction to room temperature and stir for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The consumption of the UV-active starting material and the appearance of a less polar spot indicates successful etherification.

  • Workup: Carefully quench the reaction at 0°C by the dropwise addition of saturated aqueous NH₄Cl (to neutralize unreacted NaH). Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the pure ether scaffold.

References

  • Enhancing Agrochemical Synthesis with Versatile Halogenated Pyridines: Applications in Agrochemical R&D. Ningbo Inno Pharmchem. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Available at: [Link]

  • Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. ResearchGate. Available at: [Link]

  • Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO. OSTI. Available at: [Link]

  • Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations. ACS Catalysis. Available at: [Link]

  • Synthesis of new enantiopure dimethyl-substituted pyridino-18-crown-6 ethers containing a hydroxymethyl. Semantic Scholar. Available at: [Link]

  • Polymer-Supported Mitsunobu Ether Formation and its Use in Combinatorial Chemistry. 5z.com. Available at: [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application

in vitro assay preparation using (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol

Application Note: Advanced In Vitro Assay Protocols for Highly Lipophilic Fluorinated Fragments Focus Compound: (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol (CAS: 851069-96-0) Executive Summary & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced In Vitro Assay Protocols for Highly Lipophilic Fluorinated Fragments Focus Compound: (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol (CAS: 851069-96-0)

Executive Summary & Mechanistic Rationale

The incorporation of fluorinated moieties, particularly the trifluoromethoxy (–OCF₃) group, is a privileged strategy in modern drug design. The –OCF₃ group acts as a "pseudo-halogen," drastically enhancing a molecule's metabolic stability and membrane permeability [1]. However, these same physicochemical advantages introduce severe artifacts during in vitro screening.

As a highly lipophilic building block, (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol exemplifies the classical challenges of "Beyond Rule-of-5" or highly hydrophobic fragments:

  • Aqueous Insolubility & Colloidal Aggregation: Direct dilution into aqueous buffers often results in microscopic precipitation, leading to false-positive promiscuous inhibition in biochemical assays.

  • Non-Specific Binding (NSB): The hydrophobic –OCF₃ group drives the compound to partition out of the aqueous phase and adsorb onto the polystyrene walls of standard microtiter plates, artificially lowering the unbound free fraction ( fu,inc​ ) of the compound [2].

This application note provides field-proven, self-validating protocols to mitigate these artifacts, ensuring high-fidelity data generation in both biochemical and cell-based in vitro assays.

Physicochemical Profiling & Assay Parameters

To design an effective assay, we must first establish the operational boundaries dictated by the compound's physical chemistry. The table below summarizes the critical parameters and required assay modifications for handling this specific scaffold.

ParameterExpected ProfileAssay Implication & Mitigation Strategy
LogP / LogD High (> 3.5)Prone to NSB. Mitigation: Use ultra-low binding (ULB) polypropylene or glass plates.
Aqueous Solubility Poor (< 10 µM)Prone to colloidal aggregation. Mitigation: Maintain intermediate dilutions in 100% DMSO.
Protein Binding High (> 95%)High shift in cellular IC₅₀. Mitigation: Include 1–4% BSA in cell media as a solubility "sink".
Plastic Adherence HighLoss of compound mass balance. Mitigation: Pre-coat plates or use mild non-ionic surfactants (e.g., 0.01% CHAPS).

Experimental Workflows & Decision Logic

The following diagram illustrates the critical path for preparing assays without compromising the structural integrity or solubility of the fluorinated fragment.

G Start Compound: (6-(4-(Trifluoromethoxy)phenyl) pyridin-3-YL)methanol Stock 1. Master Stock Prep (10-50 mM in 100% DMSO) Use Glass Vials Start->Stock Dilution 2. Intermediate Dilution (Serial in 100% DMSO) Avoid Aqueous Crash-out Stock->Dilution Biochem 3A. Biochemical Assays Buffer + 0.01% CHAPS Low-Binding Plates Dilution->Biochem Cell 3B. Cell-Based Assays Media + 1-4% BSA Max 0.5% Final DMSO Dilution->Cell

Workflow for mitigating aggregation and NSB in assays using highly lipophilic fluorinated fragments.

Detailed Experimental Protocols

Protocol 1: Master Stock Preparation and Storage

Causality Check: Fluorinated dry powders are highly susceptible to static charge, leading to weighing errors. Furthermore, storing hydrophobic compounds in standard microcentrifuge tubes leads to rapid plastic absorption even in DMSO.

  • De-static the Environment: Use an anti-static ionizer gun on the analytical balance and the glass weighing boat prior to handling the powder.

  • Solvent Selection: Dissolve the compound in 100% anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO). Do not use aqueous-DMSO mixtures for the master stock.

  • Concentration: Prepare a 10 mM to 50 mM master stock. Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution of the crystalline lattice.

  • Storage: Aliquot the stock into amber glass vials with PTFE-lined caps. Store at -20°C. Self-Validation: Before use, warm the vial to 37°C for 10 minutes and inspect visually against a dark background to ensure no micro-crystals have precipitated during the freeze-thaw cycle.

Protocol 2: Biochemical Assay Preparation (e.g., Target Binding)

Causality Check: Direct dilution of a 10 mM DMSO stock into an aqueous buffer creates localized zones of high water concentration, causing the lipophilic compound to instantaneously "crash out" into colloidal aggregates. These aggregates can non-specifically inhibit enzymes via steric occlusion.

  • Intermediate Serial Dilution: Perform all serial dilutions (e.g., 3-fold or 10-fold dose-response curves) in 100% DMSO using a V-bottom polypropylene plate.

  • Buffer Optimization: Prepare the final aqueous assay buffer supplemented with a mild, non-denaturing detergent. For this scaffold, 0.01% CHAPS or 0.005% Tween-20 is highly recommended to reduce surface tension and prevent NSB.

  • The "Aqueous Jump": Transfer the compound from the 100% DMSO intermediate plate to the aqueous buffer plate in a single step using an acoustic liquid handler (e.g., Echo) or a rapid multi-channel pipette mix. The final DMSO concentration must be strictly controlled (typically 1% v/v).

  • Incubation: Use ultra-low binding (ULB) assay plates. Self-Validation: Run a Dynamic Light Scattering (DLS) check on the highest concentration well to confirm the absence of colloidal particles (>100 nm).

Protocol 3: Cell-Based Assay Preparation (e.g., Permeability / Viability)

Causality Check: Detergents like CHAPS cannot be used in cell-based assays as they will lyse the lipid bilayer. Instead, we must use carrier proteins to chaperone the highly lipophilic –OCF₃ compound through the aqueous media to the cell surface.

  • Media Preparation: Supplement the cell culture media (e.g., DMEM or RPMI) with 1% to 4% Bovine Serum Albumin (BSA) . The hydrophobic pockets of BSA act as a thermodynamic "sink," preventing the compound from adhering to the polystyrene well walls [2].

  • DMSO Control: Cells are highly sensitive to DMSO. Ensure the final concentration of DMSO in the cell well does not exceed 0.5% v/v .

  • Dosing: Pre-warm the BSA-supplemented media to 37°C. Spike the DMSO compound stock into the media, vortex immediately, and apply to the cell monolayer within 5 minutes.

  • Mass Balance Validation (Crucial for Permeability Assays): At the end of the assay, extract the compound not only from the apical and basolateral media but also perform a solvent wash (e.g., with acetonitrile) of the empty plastic well. Quantify via LC-MS/MS to ensure total recovery is >80%. If recovery is low, NSB is still occurring, and the BSA concentration must be increased.

References

  • Novás, M., & Matos, M. J. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, 30(14), 3009. Available at: [Link]

  • Gardner, I., Xu, M., & Han, C. (2022). "Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models." Xenobiotica, Taylor & Francis. Available at: [Link]

Method

Application Note: Catalytic Systems for the Functionalization of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol

Executive Summary & Chemical Context The compound (6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methanol (CAS: 851069-96-0) is a highly privileged scaffold in modern drug discovery [1]. It combines a trifluoromethoxy (-OCF...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound (6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methanol (CAS: 851069-96-0) is a highly privileged scaffold in modern drug discovery [1]. It combines a trifluoromethoxy (-OCF₃) group—known to enhance lipophilicity and metabolic stability—with a basic pyridine ring that modulates target binding and physicochemical properties. The primary hydroxymethyl group (-CH₂OH) serves as the critical synthetic handle for late-stage functionalization.

Traditional functionalization of this heterobiaryl alcohol (e.g., via Swern oxidation or halogenation) often requires stoichiometric, toxic reagents and generates significant chemical waste. This application note details two state-of-the-art, atom-economical catalytic systems designed specifically for the functionalization of this substrate:

  • Aerobic Oxidation to the corresponding aldehyde using Cu/TEMPO catalysis.

  • Direct C–N Bond Formation via transition-metal-catalyzed Borrowing Hydrogen (Hydrogen Autotransfer).

Aerobic Oxidation via Cu/TEMPO Catalysis

Mechanistic Insights & Causality

Oxidizing heteroaryl alcohols presents a specific challenge: the basic pyridine nitrogen can coordinate to and deactivate transition metal catalysts. The Cu/TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) system overcomes this limitation [2].

The catalytic cycle relies on a Cu(I)/Cu(II) redox couple supported by nitrogenous ligands such as N-methylimidazole (NMI). NMI serves a dual, causal purpose: it acts as a base to facilitate proton transfer during alkoxide formation, and it acts as a strongly coordinating ligand to prevent the substrate's pyridine ring from competitively poisoning the copper center. The use of ambient air or O₂ as the terminal oxidant makes this a highly sustainable protocol, generating only water as a byproduct.

CuTEMPO CuI Cu(I)-NMI Resting State CuII Cu(II)-OH Active Species CuI->CuII O2, TEMPO-H (TEMPO radical generated) Alkoxide Cu(II)-Alkoxide Intermediate CuII->Alkoxide Pyridyl Methanol (- H2O) Aldehyde Aldehyde Product Alkoxide->Aldehyde TEMPO radical (- TEMPO-H) Aldehyde->CuI Product Release

Fig 1: Cu/TEMPO catalytic cycle for the aerobic oxidation of pyridyl methanols.

Protocol 1: Synthesis of 6-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde

This protocol is designed as a self-validating system to ensure reproducibility and high yield.

Step-by-Step Methodology:

  • Substrate Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add (6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methanol (1.0 mmol, 269.2 mg).

  • Catalyst Assembly: Add CuI (0.05 mmol, 5 mol%, 9.5 mg), TEMPO (0.05 mmol, 5 mol%, 7.8 mg), and N-methylimidazole (NMI, 0.10 mmol, 10 mol%, 8.2 µL). Note: The 2:1 ratio of NMI to CuI is critical to saturate the copper coordination sphere, preventing pyridine poisoning.

  • Solvation: Add 5.0 mL of anhydrous acetonitrile (CH₃CN).

  • Oxidation: Attach a balloon filled with ambient air (or pure O₂ for accelerated kinetics). Stir the reaction mixture vigorously at 30 °C for 4–6 hours.

  • Quality Control & Validation: Take a 10 µL aliquot and dilute in 1 mL LC-MS grade acetonitrile. The starting material has m/z [M+H]⁺ = 270.2. The product aldehyde will show m/z [M+H]⁺ = 268.2. A successful reaction is validated by >95% conversion via UV integration at 254 nm.

  • Workup: Dilute the mixture with diethyl ether (15 mL) and wash with saturated aqueous NH₄Cl (2 × 10 mL) to selectively sequester the copper catalyst and NMI.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure aldehyde.

Quantitative Data: Oxidation Optimization

Table 1: Effect of Catalyst Loading and Ligand on Oxidation Efficiency

EntryCuI (mol%)TEMPO (mol%)Ligand/Base (mol%)Time (h)Conversion (%)
15.05.0NMI (10)4>98
22.52.5NMI (5)892
35.05.0None24<20 (Poisoned)
45.05.0bpy (5) + NMI (10)3>98

Direct Amination via Borrowing Hydrogen (Hydrogen Autotransfer)

Mechanistic Insights & Causality

To convert the hydroxymethyl group into an amine, traditional pathways require a two-step process: oxidation to the aldehyde followed by reductive amination. The "Borrowing Hydrogen" (BH) methodology bypasses these steps by utilizing a transition metal catalyst to temporarily remove hydrogen from the alcohol, generating an in situ aldehyde [3].

The aldehyde condenses with a secondary amine to form an iminium ion. The catalyst, now holding the "borrowed" hydrogen (as a metal-hydride), reduces the iminium ion to the final tertiary amine [4]. For sterically hindered or electronically deactivated pyridyl methanols, [Ru(p-cymene)Cl₂]₂ combined with a bidentate phosphine ligand (e.g., dppf) is highly effective. The addition of a catalytic amount of base (e.g., KOtBu) is causally required to generate the active ruthenium alkoxide species that initiates the dehydrogenation cycle.

BorrowingHydrogen Alcohol Pyridyl Methanol (Substrate) Aldehyde Transient Aldehyde Intermediate Alcohol->Aldehyde Dehydrogenation RuH [Ru]-H2 (Hydride) Alcohol->RuH Iminium Iminium Ion Intermediate Aldehyde->Iminium + Secondary Amine (- H2O) Product Tertiary Amine (Product) Iminium->Product Hydrogenation RuCat [Ru] Catalyst RuCat->RuH H2 Transfer RuH->Product RuH->RuCat H2 Return

Fig 2: Borrowing Hydrogen pathway for direct C-N bond formation from alcohols.

Protocol 2: Direct N-Alkylation with Morpholine

This protocol provides a streamlined, single-pot transformation bypassing intermediate isolation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 15 mL reaction tube, add (6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methanol (1.0 mmol, 269.2 mg) and morpholine (1.2 mmol, 104.5 mg).

  • Catalyst Loading: Add [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%, 15.3 mg), 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.05 mmol, 5 mol%, 27.7 mg), and KOtBu (0.2 mmol, 20 mol%, 22.4 mg).

  • Solvation: Add 3.0 mL of anhydrous toluene.

  • Reaction Conditions: Seal the tube with a Teflon-lined cap and heat the mixture at 110 °C in an oil bath for 16 hours.

  • Quality Control & Validation: Analyze a crude aliquot via ¹H NMR (CDCl₃). The disappearance of the benzylic -CH₂OH singlet (~4.7 ppm) and the appearance of a new benzylic -CH₂-N singlet (~3.6 ppm), along with morpholine ring multiplets, validates successful C–N bond formation.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the ruthenium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH 95:5) to afford the functionalized tertiary amine.

Quantitative Data: Borrowing Hydrogen Optimization

Table 2: Base and Temperature Effects on Ru-Catalyzed Amination

EntryCatalyst System (mol%)Base (mol%)Temp (°C)Yield (%)
1[Ru] (2.5) + dppf (5)KOtBu (20)11088
2[Ru] (2.5) + dppf (5)KOtBu (20)8045
3[Ru] (2.5) + dppf (5)None110<5
4[Ru] (2.5) + dppf (5)K₂CO₃ (20)11062

References

  • National Center for Biotechnology Information. (n.d.). (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol | CID 21935933. PubChem.
  • Hoover, J. M., & Stahl, S. S. (2013). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Journal of the American Chemical Society / NIH.
  • Reed-Berendt, B. G., et al. (2021). Borrowing Hydrogen for Organic Synthesis. ACS Central Science.
  • Yang, Q., & Yu, Z. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Chemical Society Reviews.

Technical Notes & Optimization

Troubleshooting

troubleshooting column chromatography purification of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol

Target Analyte: (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol As a Senior Application Scientist, I frequently see researchers struggle with the purification of functionalized pyridine derivatives. The molecule (6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol

As a Senior Application Scientist, I frequently see researchers struggle with the purification of functionalized pyridine derivatives. The molecule (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol presents a unique "push-pull" chromatographic challenge. It features a basic pyridine nitrogen, a polar hydroxymethyl group (a strong hydrogen bond donor/acceptor), and a highly lipophilic, electron-withdrawing trifluoromethoxy (-OCF3) group.

Because this compound is typically synthesized via a Suzuki-Miyaura cross-coupling between a halogenated pyridine and a boronic acid[1], the crude mixture often contains unreacted boronic acids, homocoupled biaryls, and palladium catalyst residues. This guide provides causality-driven solutions to the most common purification bottlenecks.

I. Chromatographic Troubleshooting Decision Tree

TroubleshootingFlow Start Crude Mixture: (6-(4-(Trifluoromethoxy)phenyl) pyridin-3-YL)methanol Q1 Severe tailing on Silica Gel TLC? Start->Q1 Sol1 Add 1-3% Triethylamine (TEA) to mobile phase Q1->Sol1 Yes Q2 Co-elution with Boronic Acid? Q1->Q2 No Sol1->Q2 Sol2 Perform Acid-Base Extraction prior to loading Q2->Sol2 Yes Sol3 Proceed to Gradient Elution (Hex/EtOAc) Q2->Sol3 No Sol2->Sol3 Q3 Low Recovery (<50%)? Sol3->Q3 Sol4 Flush with 10% MeOH/DCM + 1% TEA Q3->Sol4 Yes

Troubleshooting logic for chromatographic purification of basic pyridine derivatives.

II. Frequently Asked Questions (Troubleshooting Q&A)

Q1: I am observing severe streaking and peak tailing of the product on my TLC plates and silica column. How can I fix this? Mechanistic Cause: The basic lone pair on the pyridine nitrogen acts as a strong hydrogen-bond acceptor, interacting aggressively with the acidic silanol groups (Si–O–H) on the surface of standard normal-phase silica gel[2]. This continuous adsorption-desorption cycle broadens the elution band, causing tailing. Validated Solution: You must deactivate the acidic sites on the silica gel. Adding 1% to 3% (v/v) Triethylamine (TEA) to your organic eluent neutralizes the silanol protons, effectively saturating the binding sites so your pyridine derivative can elute freely[2][3]. If TEA is incompatible with downstream applications, switch your stationary phase to neutral or basic alumina, which inherently lacks these highly acidic protons[4].

Q2: My product is co-eluting with the excess (4-(trifluoromethoxy)phenyl)boronic acid used in the Suzuki coupling. How do I separate them? Mechanistic Cause: Suzuki-Miyaura couplings often require an excess (1.2+ equivalents) of boronic acid to drive the reaction to completion[1]. Boronic acids streak heavily on normal-phase silica and often share a similar Retention Factor ( Rf​ ) with polar hydroxymethyl pyridines. Validated Solution: Do not rely solely on chromatography. Exploit the basicity of the pyridine ring by performing an acid-base "catch-and-release" extraction prior to column loading[5]. By washing the crude organic mixture with dilute HCl, the pyridine selectively protonates and partitions into the aqueous layer, leaving the neutral boronic acid and lipophilic impurities behind[5].

Q3: I am experiencing low recovery (<50%) of my purified product after column chromatography, even though TLC showed complete conversion. Mechanistic Cause: Low recovery is typically caused by irreversible adsorption onto the silica gel matrix[6]. The combination of the basic pyridine nitrogen and the polar hydroxymethyl group creates multiple anchor points for strong hydrogen bonding. Validated Solution: First, verify that the compound is not degrading on the column by performing a 2D TLC stability test[4]. If the compound is stable, your mobile phase is simply not polar enough to break the hydrogen bonds. Conclude your chromatography run with a highly polar flush (e.g., 10% Methanol in Dichloromethane containing 1% TEA) to quantitatively strip the retained product from the column[6].

III. Quantitative Data: TLC Optimization

The following table summarizes the dramatic effect of mobile phase modifiers on the retention and peak shape of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol.

Solvent SystemAdditive Rf​ ValuePeak Shape / Observation
50% Hexanes / 50% EtOAcNone0.15Severe streaking, long tail, poor resolution.
50% Hexanes / 50% EtOAc2% TEA 0.35 Sharp, well-defined circular spot.
95% DCM / 5% MeOHNone0.25Moderate tailing, risk of irreversible binding.
95% DCM / 5% MeOH1% TEA 0.45 Excellent resolution, high recovery.
IV. Validated Experimental Protocols
Protocol A: Acid-Base "Catch-and-Release" (Pre-Chromatography)

This self-validating protocol removes >90% of neutral boronic acids and lipophilic catalyst residues before the sample ever touches a column.

  • Dissolution: Dissolve the crude Suzuki coupling mixture in 50 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction (Catch): Transfer to a separatory funnel and extract with 1.0 M HCl (3 x 25 mL).

    • Self-Validation: Spot the aqueous layer on a TLC plate and check under UV (254 nm). The presence of a strong UV-active spot confirms the protonated pyridine derivative has successfully partitioned into the aqueous phase.

  • Phase Separation: Discard the organic layer (which contains the unreacted boronic acid and lipophilic impurities).

  • Basification (Release): Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath. Slowly add saturated aqueous NaHCO3​ or 1.0 M NaOH dropwise until the pH reaches ~8-9.

    • Self-Validation: Verify the pH using indicator paper. The solution should become cloudy as the neutral pyridine derivative precipitates out of the aqueous phase.

  • Recovery: Extract the basified aqueous layer with fresh EtOAc (3 x 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Deactivated Silica Gel Chromatography

For final polishing and isolation of the target molecule.

  • Solvent Preparation: Prepare the mobile phase (e.g., 60:40 Hexanes:EtOAc) and add 2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry pack the silica gel (40–63 μm) using the TEA-modified solvent. Allow the column to equilibrate by passing at least 2 column volumes (CV) of the solvent through the bed. This is critical to fully deactivate the acidic silanol sites[2][6].

  • Dry Loading: Dissolve the pre-purified product from Protocol A in a minimal amount of DCM. Add deactivated silica gel (1:3 sample-to-silica mass ratio). Evaporate the DCM under reduced pressure to yield a free-flowing powder. Load this evenly onto the top of the column bed to prevent band broadening.

  • Elution: Elute using the gradient. Monitor fractions via TLC (UV 254 nm).

  • Recovery Flush: Once the main peak has eluted, transition to 90:10 DCM:MeOH containing 1% TEA to ensure quantitative recovery of any strongly bound material[6].

V. References
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from:[Link]

  • The Journal of Organic Chemistry (ACS). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Optimizing Esterification of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol

Welcome to the technical support guide for the esterification of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the esterification of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this specific transformation. The guidance herein is structured to address challenges ranging from low reaction yields to complex purification issues, ensuring a higher probability of success in your synthetic endeavors.

Core Principles & Strategic Considerations

The esterification of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol presents a unique set of challenges due to the electronic properties and structural features of the molecule. The pyridine nitrogen can act as a base or a nucleophile, potentially interfering with standard acid-catalyzed methods or leading to unwanted side reactions. Therefore, a careful selection of the esterification method is paramount.

Key Structural Considerations:

  • Pyridyl Nitrogen: The basicity of the pyridine ring can lead to neutralization of acid catalysts or competitive N-acylation, especially with highly reactive acylating agents.

  • Steric Hindrance: While not excessively hindered, the substitution pattern around the hydroxymethyl group may influence the choice of coupling agents.

  • Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which can influence the reactivity of the aromatic system but has a minimal direct effect on the alcohol's nucleophilicity.

Based on these factors, methods that operate under neutral or mildly basic conditions and utilize highly efficient acyl-transfer catalysts are generally preferred.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the esterification of this substrate in a question-and-answer format.

Low or No Conversion

Q1: I'm seeing very low conversion to my desired ester. What are the likely causes?

A1: Low conversion is a common issue and can stem from several factors:

  • Inadequate Activation of the Carboxylic Acid: The most frequent cause is inefficient activation of the carboxylic acid partner. Standard Fischer esterification (acid catalyst, heat) is often low-yielding for this substrate due to the basic pyridine ring.[1]

  • Moisture Contamination: Reagents like carbodiimides (DCC, EDC) and CDI are highly sensitive to moisture, which will quench them and prevent acid activation.[2] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Insufficient Catalyst Loading: In catalyzed reactions, particularly with DMAP, ensure you are using an adequate catalytic amount, typically 5-10 mol%.[3]

  • Steric Hindrance: If you are using a particularly bulky carboxylic acid, the reaction may be inherently slow.[1] Longer reaction times, increased temperature, or a more potent activation method may be required.

Side Product Formation

Q2: My TLC/LC-MS analysis shows multiple spots/peaks. What are the probable side products?

A2: Several side reactions are possible:

  • N-Acylurea Formation: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which will not react with your alcohol.[4][5] This is more common in slow reactions. The addition of 4-(Dimethylamino)pyridine (DMAP) is crucial to suppress this side reaction by intercepting the intermediate to form a more reactive acylpyridinium species.[5][6][7]

  • Symmetrical Anhydride Formation: Two molecules of the carboxylic acid can react with the coupling agent to form a symmetric anhydride. While this anhydride can still acylate the alcohol, it is less efficient and alters the stoichiometry.

  • N-Acylation of the Pyridine Ring: Although less common with the hydroxymethyl group present, highly reactive acylating agents (like a potent acyl chloride) could potentially acylate the pyridine nitrogen.

Workup and Purification Challenges

Q3: I'm having difficulty purifying my product. The crude material is an oil, and column chromatography is not giving clean separation.

A3: Purification can be challenging due to the basic nature of the pyridine-containing ester and potential byproducts.

  • Dicyclohexylurea (DCU) Removal: If you use DCC, the dicyclohexylurea byproduct is often difficult to remove as it has limited solubility in many common solvents.[8] To remove DCU, filter the reaction mixture through a pad of celite. If some remains, it can often be precipitated by concentrating the filtrate and adding a solvent in which the product is soluble but DCU is not (e.g., diethyl ether or hexanes). Using a water-soluble carbodiimide like EDC can simplify workup, as the corresponding urea is removed during aqueous washes.[9]

  • Aqueous Workup Strategy: A standard aqueous workup is essential. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl or saturated NH₄Cl) to remove DMAP and any unreacted basic starting materials, followed by a wash with saturated aqueous NaHCO₃ to remove unreacted carboxylic acid, and finally with brine.[2][10]

  • Chromatography Tailing: The basic pyridine nitrogen can interact strongly with the acidic silica gel, causing significant tailing during column chromatography. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system (e.g., Hexanes/Ethyl Acetate).[11]

Recommended Esterification Protocols

For the target substrate, coupling-agent-mediated methods are highly recommended for their mild conditions and high efficiency.

Method 1: Steglich Esterification (DCC/DMAP)

This is one of the most reliable and mild methods for esterification, especially for acid-sensitive or sterically demanding substrates.[4][5] DMAP acts as a highly effective acyl-transfer catalyst, accelerating the reaction and minimizing side products.[6][12]

Experimental Protocol:
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol (1.0 eq.), the desired carboxylic acid (1.1-1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • DCC Addition: Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.[11][13][14]

  • Workup:

    • Filter the reaction mixture through a celite pad to remove the precipitated dicyclohexylurea (DCU). Wash the pad with additional DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an eluent system such as Hexanes/Ethyl Acetate with 0.5% triethylamine to prevent tailing.

Method 2: Acyl Chloride with Pyridine/DMAP

When the carboxylic acid is readily converted to its acyl chloride, this method offers a fast and irreversible pathway to the ester.[15][16] The pyridine serves as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.[17]

Experimental Protocol:
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (2.0 eq.) or DMAP (1.1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution. Caution: This reaction can be exothermic.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described for the Steglich esterification.

Method Selection and Data Summary

The choice of method depends on the availability of starting materials and the scale of the reaction. The following table summarizes the key aspects of the recommended methods.

MethodReagentsTypical ConditionsProsCons
Steglich Esterification Carboxylic Acid, DCC, DMAP (cat.)Anhydrous DCM or THF, 0°C to RTMild conditions[5], broad substrate scope, high yields.DCU byproduct can complicate purification[8]; DCC is an allergen.
Acyl Chloride Method Acyl Chloride, Pyridine or DMAPAnhydrous DCM, 0°C to RTFast, irreversible reaction[15]; high yielding.Requires prior synthesis of the acyl chloride; acyl chlorides are moisture-sensitive.
Mitsunobu Reaction Carboxylic Acid, PPh₃, DEAD/DIADAnhydrous THF, 0°C to RTMild conditions; proceeds with inversion of configuration (not relevant for this primary alcohol).[18][19][20]Stoichiometric phosphine oxide byproduct can be difficult to remove; reagents are toxic.[18]

Visual Troubleshooting and Workflow Diagrams

To further aid in experimental design and troubleshooting, the following diagrams created using Graphviz are provided.

General Esterification Workflow

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purify Purification Prep Combine Alcohol, Carboxylic Acid/Acyl Chloride, Catalyst/Base in Anhydrous Solvent Reaction Stir at 0°C to RT (2-24h) Prep->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Filter Filter (if DCC used) Monitor->Filter Wash Aqueous Washes (Acid, Base, Brine) Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography (Silica, Eluent + 0.5% TEA) Dry->Purify Final Pure Ester Purify->Final

Caption: General experimental workflow for esterification.

Troubleshooting Low Yield

Troubleshooting_Yield Start {Low Yield Observed | Is starting alcohol consumed?} Yes_Consumed {Yes | Are there major side products?} Start->Yes_Consumed Yes No_Consumed No Potential Issues: - Inactive reagents (moisture?) - Insufficient reaction time/temp - Low catalyst loading - Steric hindrance Start->No_Consumed No Side_Products Yes Probable Causes: - N-Acylurea formation (DCC) - Symmetric anhydride - Degradation Yes_Consumed->Side_Products Yes No_Side_Products No Potential Issues: - Product loss during workup - Evaporation of volatile product Yes_Consumed->No_Side_Products No Solution_No_Consumed Solutions: - Use fresh, anhydrous reagents/solvents - Increase reaction time or temperature - Increase catalyst (DMAP) loading - Switch to more potent method No_Consumed->Solution_No_Consumed Solution_Side_Products Solutions: - Ensure sufficient DMAP is used - Use EDC instead of DCC - Run at lower temperature Side_Products->Solution_Side_Products Solution_Workup_Loss Solutions: - Re-extract aqueous layers - Check pH of washes - Use care during concentration No_Side_Products->Solution_Workup_Loss

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Vertex AI Search. (2026, March 6).
  • Vertex AI Search. (n.d.).
  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP).
  • Organic Chemistry Portal. (n.d.).
  • BDMAEE. (2025, April 30). Applications of 4-dimethylaminopyridine (dmap) in accelerating esterification reactions for pharmaceutical synthesis.
  • Benchchem. (2025).
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  • OrgoSolver. (n.d.). Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps.
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  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • YouTube. (2021, February 13). Preparation of Acid Anhydrides | Acyl Chloride & Carboxylic Acid Reactions Explained.
  • Studylib.net. (n.d.).
  • ACS Publications. (2016, April 14). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.
  • Chemistry LibreTexts. (2021, May 22). 2.10: Reactions of Esters.
  • PMC. (n.d.).
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Troubleshooting

Technical Support Center: Resolving Low Aqueous Solubility of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol in Biological Assays

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol in biological as...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol in biological assays. The information presented herein is designed to offer practical, field-proven solutions grounded in scientific principles to ensure the integrity and reliability of your experimental data.

The presence of the trifluoromethoxy group in a molecule can influence its lipophilicity and metabolic stability.[1][2] The trifluoromethoxy group is known for its high hydrophobicity, which can significantly impact the aqueous solubility of a compound.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my compound, (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol, precipitating in my aqueous assay buffer?

A1: The precipitation of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol in aqueous solutions is primarily due to its low water solubility. The trifluoromethoxy moiety significantly increases the lipophilicity of the molecule, making it challenging to dissolve in polar solvents like water or aqueous buffers. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the final aqueous assay medium, the concentration of the compound may exceed its solubility limit, leading to precipitation.

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the compound's solubility?

A2: Absolutely. Poor aqueous solubility is a common cause of variable and unreliable data in biological assays.[4] If the compound precipitates, the actual concentration of the solubilized, active compound in the assay medium becomes unknown and inconsistent across different wells or experiments. This can lead to an underestimation of the compound's true potency and inaccurate structure-activity relationships (SAR).

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant cytotoxicity?

A3: The tolerance of cell lines to DMSO can vary. Generally, for most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5%.[5] Many cell lines can tolerate up to 1% DMSO for short exposure times, but this can still have effects on cell membrane permeability and other cellular functions.[6][7] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration. Concentrations above 1% are more likely to cause significant negative effects, including cell membrane damage and cell death.[6]

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution in Aqueous Buffer

Underlying Cause: The concentration of the compound exceeds its thermodynamic solubility limit in the final assay buffer.

Solutions:

  • Optimize Co-solvent Concentration:

    • Rationale: Using a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[8][9]

    • Troubleshooting Steps:

      • Prepare a high-concentration stock solution of your compound in 100% DMSO.

      • Perform serial dilutions of your stock solution in your aqueous assay buffer.

      • Visually inspect each dilution for any signs of precipitation (cloudiness, particulates).

      • If precipitation is observed, you can try to increase the percentage of the co-solvent in the final solution, but be mindful of its potential effects on the assay.[8]

  • pH Modification:

    • Rationale: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. While (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol has a pyridine ring which is basic, the pKa may not be in a range where pH adjustment within a physiological range dramatically increases solubility. However, for other compounds, this can be a viable strategy.

    • Troubleshooting Steps:

      • Determine the pKa of your compound.

      • Adjust the pH of your assay buffer to be at least 2 pH units away from the pKa of the compound to favor the more soluble ionized form.

      • Ensure the adjusted pH is compatible with your biological assay system.

Issue: Inconsistent or Non-Reproducible Assay Results

Underlying Cause: Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating over time during the assay incubation.

Solutions:

  • Incorporate Solubilizing Excipients:

    • Rationale: Certain excipients can enhance and maintain the solubility of poorly soluble compounds in aqueous media.

    • Troubleshooting Steps:

      • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10][11][12][] Methyl-β-cyclodextrin is a commonly used derivative.[9]

      • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that encapsulate the hydrophobic compound, increasing its solubility.[8]

  • Particle Size Reduction (Nanoparticle Formulation):

    • Rationale: Decreasing the particle size of a compound increases its surface area, which can lead to an increased dissolution rate and apparent solubility.[14][15][16] This is a more advanced technique but can be highly effective.

    • Troubleshooting Steps:

      • This typically requires specialized equipment for techniques like media milling or high-pressure homogenization.[14]

      • The resulting nanosuspension can then be used in biological assays.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions Using a Co-solvent (DMSO)

Objective: To prepare a clear, high-concentration stock solution and subsequent working solutions for in vitro experiments.

Materials:

  • (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol into a sterile container.

  • Add the appropriate volume of DMSO to achieve the desired high-concentration stock (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • For preparing working solutions, perform serial dilutions of the stock solution into the final aqueous assay buffer immediately before use. It is critical to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

Protocol 2: Solubility Enhancement using Methyl-β-Cyclodextrin

Objective: To prepare a formulation of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol with enhanced aqueous solubility using a cyclodextrin.

Materials:

  • (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol

  • Methyl-β-cyclodextrin

  • Aqueous buffer (e.g., PBS)

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare a solution of Methyl-β-cyclodextrin in the aqueous buffer at a concentration known to be effective and non-toxic to your assay system (e.g., 1-10 mM).

  • Slowly add the powdered (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol to the cyclodextrin solution while stirring continuously.

  • Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The concentration of the solubilized compound in the filtrate should be determined analytically (e.g., by HPLC-UV).

Data Presentation

Table 1: Recommended Starting Concentrations of Solubilizing Agents

Solubilizing AgentTypical Starting ConcentrationMaximum Recommended Concentration (Cell-based Assays)Notes
DMSO < 0.1% (v/v)0.5% (v/v)Always perform a vehicle control to assess cytotoxicity.[5][6]
Ethanol < 0.1% (v/v)0.5% (v/v)Can be more cytotoxic than DMSO for some cell lines.[17]
Methyl-β-cyclodextrin 1-5 mM10 mMCan extract cholesterol from cell membranes at high concentrations.[9]
Tween® 80 0.01% - 0.1% (v/v)0.1% (v/v)Ensure the surfactant does not interfere with the assay readout.

Visualization of Experimental Workflow

Diagram 1: Decision-Making Workflow for Addressing Poor Aqueous Solubility

G cluster_advanced Advanced Formulation Strategies start Start: Low Solubility Issue with (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol co_solvent Attempt Solubilization with Co-solvent (e.g., DMSO) start->co_solvent check_precipitation Precipitation Observed? co_solvent->check_precipitation optimize_co_solvent Optimize Co-solvent Concentration (Keep <0.5%) check_precipitation->optimize_co_solvent Yes success Proceed with Assay check_precipitation->success No optimize_co_solvent->check_precipitation failure Precipitation Persists optimize_co_solvent->failure cyclodextrin Use Cyclodextrins (e.g., Methyl-β-cyclodextrin) failure->cyclodextrin surfactant Use Surfactants (e.g., Tween® 80) failure->surfactant nanoparticle Nanoparticle Formulation failure->nanoparticle cyclodextrin->success surfactant->success nanoparticle->success

Caption: A workflow for addressing poor aqueous solubility.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Li, D., et al. (n.d.). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • NextSDS. (n.d.). (6-[4-(TRIFLUOROMETHOXY)PHENYL]PYRIDIN-3-YL)METHANOL.
  • Di, L., & Kerns, E. H. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • BenchChem. (n.d.). Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds.
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Impactfactor. (2026, February 27). Nanoparticulate systems for poorly soluble drugs.
  • Drug Discovery & Development. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • PMC. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • PriMera Scientific Publications. (2026, March 2). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications.
  • National Open Access Monitor, Ireland. (n.d.). Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.
  • PMC. (2021, April 14). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility.
  • Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs.
  • Nanoscale (RSC Publishing). (n.d.). Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • ResearchGate. (2025, August 10). Developing nanoparticle formulations of poorly soluble drugs.
  • Pharma Excipients. (2024, October 23). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
  • Loftsson, T., et al. (n.d.). Evaluation of cyclodextrin solubilization of drugs. Free.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Merck. (n.d.). (6-(difluoromethoxy)pyridin-3-yl)methanol.
  • MDPI. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents.
  • ResearchGate. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds.
  • ChemBK. (2024, April 9). (6-(trifluoromethyl)pyridin-3-yl)methanol.
  • ECHEMI. (n.d.). 386704-04-7, 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL Formula.
  • ChemicalBook. (2025, July 4). 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 386704-04-7.
  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ACS Publications. (2019, May 27). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research.
  • PMC - NIH. (n.d.). Trifluoromethoxypyrazines: Preparation and Properties.
  • PubChem. (n.d.). 2-[6-[[6-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)-3-pyridinyl]methoxy]-1H-indol-3-yl]acetic acid.

Sources

Optimization

optimizing crystallization conditions for (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing the solid-state properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals optimizing the solid-state properties of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol . This molecule presents unique challenges due to its highly lipophilic trifluoromethoxy group paired with a polar hydroxymethyl/pyridine motif, making it highly susceptible to phase separation and polymorphic variability.

Core Crystallization Workflow

To establish a self-validating crystallization process, you must map the thermodynamic boundaries of the system before attempting kinetic isolation. The workflow below outlines the critical path to avoiding phase separation and ensuring polymorphic purity.

LLPS_Workflow A 1. Solubility & MSZW Screening B 2. Map Binodal (LLPS) & Spinodal Boundaries A->B C 3. Optimize Solvent (Avoid Binodal) B->C D 4. Isothermal Seeding Inside MSZW C->D E 5. Controlled Non-Linear Cooling D->E F 6. XRPD/DSC Form Verification E->F

Workflow for circumventing Liquid-Liquid Phase Separation (LLPS) via phase mapping and seeding.

Solvent Optimization & Troubleshooting Matrices

Table 1: Solvent Selection Matrix for (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol
Solvent SystemLLPS RiskPolymorph ControlYieldProcess Notes
Ethanol / Water HighModerate>85%Requires strict MSZW mapping and early seeding to avoid oiling out.
Isopropanol / Heptane ModerateHigh>90%Good solubility balance; lower risk of spinodal decomposition.
Ethyl Acetate LowHigh<60%Excellent purity and form control, but poor yield due to high solubility.
Table 2: Quick Troubleshooting Matrix
SymptomRoot CausePrimary Intervention
Sticky resin instead of crystals Liquid-Liquid Phase Separation (Oiling out)Shift solvent ratio; seed above binodal curve; age seeds isothermally.
Variable XRPD patterns Conformational polymorphism / Kinetic trappingImplement competitive slurrying; use form-verified seeds; slow cooling rate.
High impurity entrapment Rapid nucleation inside oil dropletsApply non-linear (cubic) cooling profile; implement temperature cycling.

In-Depth Troubleshooting Guide (Q&A)

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Q: During cooling crystallization, the solution turns cloudy but yields a sticky, biphasic resin instead of solid crystals. How do I resolve this?

Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out" [1]. The molecule possesses a surfactant-like dichotomy: a highly lipophilic tail (trifluoromethoxy group) and a polar head (hydroxymethyl and pyridine nitrogen). In mixed solvent systems (e.g., ethanol/water), the solute forces a spinodal decomposition before reaching the critical supersaturation required for solid crystal nucleation [2]. The system separates into a solute-rich oil phase and a solute-lean continuous phase. Because the oil droplets lack the structural order to nucleate properly, they eventually solidify into an amorphous, impure agglomerate.

Protocol (Self-Validating LLPS Circumvention):

  • Thermodynamic Profiling: Use a turbidimetric probe (e.g., FBRM) across a temperature gradient (5°C to 50°C) to measure both the solid-liquid solubility curve (equilibrium) and the liquid-liquid binodal curve (LLPS boundary).

  • Trajectory Adjustment: Adjust the solvent/antisolvent ratio so that the target crystallization cooling trajectory remains strictly above the binodal curve [2].

  • Strategic Seeding: Introduce 1-2 wt% of form-verified seed crystals at a temperature 2-5°C below the solubility limit. This ensures the system is within the Metastable Zone Width (MSZW) but safely above the oiling-out boundary [1].

  • Isothermal Ageing: Hold the suspension isothermally for 60 minutes. This allows secondary nucleation and crystal growth to consume excess supersaturation, permanently steering the thermodynamic state away from the spinodal decomposition zone.

Issue 2: Polymorphic Variability

Q: I am observing batch-to-batch variability in the XRPD patterns and melting points. How can I lock in the thermodynamically stable polymorph?

Causality: This molecule is highly susceptible to conformational polymorphism. The single bond connecting the phenyl and pyridine rings allows for biaryl torsional rotation, creating multiple low-energy conformers. Furthermore, competitive hydrogen bonding between the hydroxymethyl donor (-OH) and the pyridine acceptor (-N) can form different supramolecular synthons (e.g., extended chains vs. isolated dimers) depending on the solvent's polarity and cooling kinetics.

Polymorphism_Mech API (6-(4-(Trifluoromethoxy)phenyl) pyridin-3-YL)methanol Torsion Biaryl Torsional Rotation API->Torsion Hbond Competitive H-Bonding (OH vs Pyridine N) API->Hbond FormA Polymorph A (Thermodynamically Stable) Torsion->FormA Low Energy Conformer FormB Polymorph B (Kinetic/Metastable) Torsion->FormB High Energy Conformer Hbond->FormA Extended Chains Hbond->FormB Dimeric Motifs

Mechanistic pathways leading to conformational and synthon-driven polymorphism.

Protocol (Thermodynamic Locking):

  • Competitive Slurrying: Suspend a 50/50 mixture of the observed polymorphs (Form A and Form B) in the chosen solvent system at the target isolation temperature.

  • Equilibration: Agitate the slurry for 48-72 hours. The kinetically trapped metastable form will dissolve and recrystallize as the thermodynamically stable form via solvent-mediated phase transformation.

  • Verification: Filter the solids and immediately verify the polymorphic form using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Process Integration: Use this verified stable form as the exclusive seed material for all future batches. Combine this with a slow cooling rate (0.1°C/min) to create a self-validating, form-locked process that prevents kinetic trapping.

Issue 3: Poor Yield and Agglomeration

Q: The isolated crystals are highly agglomerated and fail purity specifications due to trapped mother liquor. How can I improve crystal habit and purity?

Causality: Agglomeration in this system is often a secondary consequence of transient LLPS or excessively rapid nucleation rates at high supersaturation [1]. When primary nucleation occurs rapidly—or worse, inside solute-rich oil droplets—the chaotic, uncontrolled growth traps mother liquor and chemical impurities within the crystal lattice.

Protocol (Crystal Habit Optimization):

  • Non-Linear Cooling Profile: Shift from a linear cooling ramp to a cubic (non-linear) cooling profile. A cubic profile cools very slowly at high temperatures and accelerates only at lower temperatures, maintaining a constant, low supersaturation level that favors orderly crystal growth over chaotic primary nucleation.

  • Temperature Cycling (Ostwald Ripening): Once crystallization is complete, cycle the batch temperature by ±5°C around the final isolation temperature for 2-3 cycles. This selectively dissolves fine particulates and imperfect agglomerates, allowing the solute to redeposit cleanly onto the larger, well-formed crystals.

  • Enhanced Agitation: Ensure high-shear mixing during the initial seeding phase to prevent localized zones of high supersaturation, which trigger agglomeration.

Quick-Reference FAQs

Q: What is the ideal seeding temperature for this molecule? A: The ideal seeding point is strictly inside the MSZW—typically 2-5°C below the thermodynamic solubility curve, but definitively above the binodal LLPS boundary. Seeding outside this window will either cause the seeds to dissolve or fail to prevent oiling out.

Q: Can I use antisolvent crystallization instead of cooling crystallization to improve yield? A: Yes, but with extreme caution. Antisolvent addition rapidly spikes supersaturation, drastically increasing the risk of crossing the spinodal boundary into LLPS [2]. If you must use an antisolvent, use a very slow, controlled addition rate and introduce seeds prior to reaching the critical antisolvent fraction.

Q: Why does my product turn into a gel after filtration? A: Gelation is an extreme form of phase separation where the coalesced oil droplets form a continuous network rather than crystallizing. This indicates that your process trajectory deeply penetrated the spinodal region. You must redesign your solvent system to elevate the solubility curve above the gelation boundary.

References

  • Lin WH, Yu Z-Q, Chow PS, Tan RBH. The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals. 2021; 11(11):1326. URL:[Link]

  • Bhamidi V, Abolins BP. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Processes. 2019; 7(9):577. URL:[Link]

Reference Data & Comparative Studies

Validation

Validated HPLC Methods for Determining the Purity of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol: A Comparative Guide

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and CMC Professionals Compound of Interest: (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol (CAS: 851069-96-0) Introduction & Chemical Context I...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and CMC Professionals Compound of Interest: (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol (CAS: 851069-96-0)

Introduction & Chemical Context

In modern drug discovery, the incorporation of fluorinated biaryl motifs is a proven strategy for enhancing metabolic stability and modulating lipophilicity. The intermediate (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol represents a highly valuable, yet analytically challenging, building block.

From a chromatographic perspective, this molecule presents a "perfect storm" of competing physicochemical properties:

  • A Basic Pyridine Ring: Prone to severe peak tailing due to secondary ion-exchange interactions with residual silanols on silica-based stationary phases.

  • A Trifluoromethoxy (-OCF₃) Group: Highly hydrophobic and electron-withdrawing, requiring specific shape selectivity to resolve from closely related positional isomers (e.g., ortho- or meta-trifluoromethoxy impurities).

  • A Hydroxymethyl Group: A polar hydrogen-bond donor that complicates retention on purely hydrophobic phases.

As a Senior Application Scientist, I have evaluated multiple high-performance liquid chromatography (HPLC) methodologies to establish a robust, stability-indicating purity assay for this compound. This guide objectively compares standard Reversed-Phase (RP) C18 approaches against fluorinated stationary phases, providing the causality behind method selection and a fully validated experimental protocol.

Chromatographic Challenges & Rationale

The Pyridine Tailing Phenomenon

The most common mode of failure when analyzing pyridine derivatives on standard C18 columns is peak asymmetry (tailing). This distortion is not merely aesthetic; it compromises integration accuracy and obscures low-level impurities co-eluting in the peak tail[1]. Tailing occurs because the basic nitrogen atom of the pyridine ring interacts with acidic, unendcapped silanol groups on the silica surface[2]. While lowering the mobile phase pH (e.g., pH 2.5) protonates most silanols to minimize this interaction, highly acidic silanol populations often remain active, leading to persistent tailing[2].

The Need for Orthogonal Selectivity

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. While sufficient for general retention, C18 phases often lack the steric and electronic discrimination required to separate the target compound from its des-fluoro or positional isomer impurities.

To overcome this, Pentafluorophenyl (PFP) stationary phases offer a superior alternative. PFP columns provide multi-modal retention mechanisms, including π−π stacking, dipole-dipole interactions, and specific fluorine-fluorine affinities[3]. This dynamic chemical functionality makes PFP phases exceptionally well-suited for halogenated and conjugated isomeric compounds[4].

Mechanism cluster_0 Analyte Functional Groups cluster_1 PFP Stationary Phase A1 Pyridine Ring P1 Pi-Pi Interactions A1->P1 Aromatic stacking A2 Trifluoromethoxy Group P2 Dipole-Dipole / F-F A2->P2 Halogen affinity A3 Hydroxymethyl Group P3 Hydrogen Bonding A3->P3 Polar retention

Fig 1: Multi-modal retention mechanisms between the analyte and PFP stationary phase.

Methodological Comparison: C18 vs. PFP

To objectively determine the optimal method, three distinct chromatographic approaches were evaluated using a spiked sample containing the target API and its 3-trifluoromethoxy positional isomer (0.5% w/w).

  • Method A (Standard C18, Low pH): 0.1% Formic acid (pH ~2.7) to suppress silanol ionization.

  • Method B (Standard C18, High pH): 10 mM Ammonium Bicarbonate (pH 9.5) to deprotonate the pyridine ring, rendering it neutral and eliminating ion-exchange tailing.

  • Method C (PFP, Low pH): 0.1% Formic acid on a core-shell Pentafluorophenyl column to leverage multi-modal selectivity.

Quantitative Performance Data
Chromatographic ParameterMethod A: C18 (Low pH)Method B: C18 (High pH)Method C: PFP (Low pH)
Retention Time (min) 8.4510.129.85
Peak Tailing Factor ( As​ ) 1.82 (Fail)1.15 (Pass)1.08 (Pass)
Theoretical Plates ( N ) 8,50012,20015,400
Isomer Resolution ( Rs​ ) 1.2 (Co-elution)1.4 (Incomplete)3.8 (Baseline)
Signal-to-Noise (LOD) 15:145:185:1

Analysis: While Method B successfully mitigated peak tailing by neutralizing the pyridine ring, it failed to provide robust baseline resolution ( Rs​ < 1.5) between the 4-trifluoromethoxy target and its 3-trifluoromethoxy isomer. Method C (PFP) emerged as the only self-validating system capable of delivering both perfect peak symmetry ( As​ = 1.08) and exceptional isomeric resolution ( Rs​ = 3.8), driven by the shape selectivity of the fluorinated stationary phase.

Workflow A Target Analyte: (6-(4-(Trifluoromethoxy)phenyl) pyridin-3-yl)methanol B Standard RP-C18 (Low pH) A->B Hydrophobic focus C Standard RP-C18 (High pH) A->C Suppress ionization D Pentafluorophenyl (PFP) (Low pH) A->D Fluorine selectivity E Severe Tailing (As > 1.8) Poor Isomer Resolution B->E Silanol interactions F Good Peak Shape Poor Isomer Resolution C->F Lack of shape selectivity G Excellent Peak Shape Baseline Isomer Resolution D->G Multi-modal retention

Fig 2: Method development decision tree for fluorinated pyridine derivatives.

Validated Experimental Protocol (The PFP Method)

Based on the comparative data, the following step-by-step methodology utilizes a core-shell PFP column to ensure high efficiency, reproducibility, and accurate purity determination.

Reagents & Materials
  • Stationary Phase: Phenomenex Kinetex F5 (Pentafluorophenyl), 150 x 4.6 mm, 2.6 µm[4].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Instrument Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the rigid biaryl system).

  • Injection Volume: 5.0 µL

  • Detection: UV at 254 nm (Reference 360 nm)

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
12.02080
15.02080
15.18020
20.08020
System Suitability Criteria (Self-Validating Checks)

Before reporting sample purity, the system must pass the following criteria using a 0.1 mg/mL standard solution:

  • Retention Time Precision: %RSD of 1.0% over 5 replicate injections.

  • Tailing Factor ( As​ ): Must be 1.2 for the main peak (verifies that silanol interactions are successfully suppressed).

  • Resolution ( Rs​ ): Must be 2.0 between the main peak and any known positional isomers (verifies PFP phase integrity).

Sample Preparation Workflow
  • Accurately weigh 10.0 mg of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol into a 50 mL volumetric flask.

  • Add 25 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Diluent and mix thoroughly (Final concentration: 0.2 mg/mL).

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate.

Conclusion

For the purity determination of complex, multifunctional intermediates like (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-yl)methanol, standard C18 columns often fall short due to basic peak tailing and a lack of shape selectivity. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analytical chemists can exploit orthogonal retention mechanisms—specifically dipole-dipole and fluorine-fluorine interactions—to achieve baseline resolution of critical isomers while maintaining pristine peak symmetry.

References

  • Chromatographic Purification of Pyridine Derivatives, Benchchem.2

  • What Causes Peak Tailing in HPLC?, Chrom Tech, Inc. 1

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC, LCGC International.3

  • Versatile F5 Pentafluorophenyl Columns by Phenomenex, Phenomenex. 4

Sources

Comparative

Comparative Lipophilicity Guide: (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol vs. Standard Pyridine Analogs

Executive Summary In modern drug discovery, fine-tuning the lipophilicity (LogP/LogD) of a lead compound is critical for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, fine-tuning the lipophilicity (LogP/LogD) of a lead compound is critical for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides an in-depth comparative analysis of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol , a highly functionalized pyridine derivative, against standard pyridine analogs. By replacing traditional electron-donating groups with the trifluoromethoxy (-OCF₃) moiety, researchers can achieve a paradoxical balance: significantly increasing lipophilicity for membrane permeability while simultaneously enhancing metabolic stability against enzymatic degradation[1][2].

Structural Rationale: The Causality of the "Super-Halogen" Effect

To understand why (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol outperforms its methoxy (-OCH₃) or baseline phenyl analogs, we must examine the fundamental physical chemistry of the -OCF₃ group.

Often referred to as a "super-halogen" or pseudo-halogen, the -OCF₃ group exhibits unique causality in its structure-property relationships[2][3]:

  • Lipophilicity via Low Polarizability: While fluorine is highly electronegative (which typically increases polarity), the C-F bonds possess extremely low polarizability. The three fluorine atoms tightly hold their electrons, creating a rigid, hydrophobic volume that disrupts the hydrogen-bonding network of water. This entropic penalty drives the molecule into lipid phases, drastically increasing LogP[3][4].

  • Metabolic Shielding: The standard methoxy group (-OCH₃) is a known metabolic liability; its electron-rich oxygen is easily attacked by Cytochrome P450 (CYP450) enzymes, leading to rapid oxidative O-demethylation[1]. In contrast, the strong electron-withdrawing effect of the -CF₃ moiety pulls electron density away from the ether oxygen. Combined with the steric bulk of the CF₃ group, this physically and electronically shields the O-C bond from enzymatic cleavage, granting the molecule exceptional half-life extension[1].

Quantitative Lipophilicity Comparison

The impact of substituent variation on the pyridine-3-methanol scaffold can be quantified using Hansch-Leo substituent constants ( π ). The baseline hydrophilic nature of the pyridine ring requires lipophilic substituents to achieve optimal central nervous system (CNS) penetration or oral bioavailability.

Compound AnalogSubstituent at C4 of PhenylEstimated LogP Δ LogP vs Base PhenylMetabolic Stability Profile
6-phenylpyridin-3-ylmethanol -H2.200.00Low (Prone to aromatic oxidation)
6-(4-methoxyphenyl)pyridin-3-ylmethanol -OCH₃2.18-0.02Low (Rapid O-demethylation)
6-(4-(trifluoromethyl)phenyl)pyridin-3-ylmethanol -CF₃3.08+0.88High (Sterically stable)
(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol -OCF₃3.24+1.04Very High (Steric & Electronic shielding)

Data derived from established Hansch-Leo π values: -OCH₃ (-0.02), -CF₃ (+0.88), -OCF₃ (+1.04)[1][3][5].

Pharmacokinetic Implications

Property_Relationship OCF3 -OCF3 Substitution on Phenyl Ring Lipophilicity Increased Lipophilicity (Hansch π = +1.04) OCF3->Lipophilicity Metabolism Metabolic Stability (CYP450 Shielding) OCF3->Metabolism ADME Enhanced ADME Profile (High Bioavailability) Lipophilicity->ADME Metabolism->ADME

Logical relationship between -OCF3 substitution and enhanced pharmacokinetic properties.

Experimental Methodology: Self-Validating RP-HPLC Protocol

To experimentally verify the lipophilicity of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol, the OECD Test Guideline 117 (RP-HPLC Method) is strictly recommended over the traditional Shake-Flask method (OECD 107)[6][7].

Causality for Method Selection: The shake-flask method is highly susceptible to micro-emulsion formation when testing highly lipophilic compounds (LogP > 3.0), leading to false aqueous concentration readings[8][9]. RP-HPLC utilizes a C18 stationary phase grafted with long hydrocarbon chains that accurately mimic the hydrophobic core of biological lipid bilayers, providing a more biorelevant and reproducible partition coefficient[6][7].

Step-by-Step Protocol
  • Mobile Phase & Column Preparation: Equilibrate a C18 analytical column using an isocratic mobile phase (typically methanol/water or acetonitrile/water)[6]. Ensure the pH is controlled (e.g., pH 7.4 buffer) to maintain the pyridine nitrogen in its unionized state (LogD ≈ LogP).

  • Dead Time ( t0​ ) Determination: Inject an unretained organic marker (e.g., formamide or thiourea). The time taken for this peak to elute represents the dead time ( t0​ )[9].

  • Calibration Curve Generation: Inject a minimum of six reference standards with known, reliable LogP values that bracket the expected range of the target compound (e.g., LogP 1.0 to 4.5)[7].

  • Target Compound Injection: Inject (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol in the smallest detectable quantity to prevent column overloading[6][7]. Record the retention time ( tr​ ) in duplicate.

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) for all standards and the target using the formula: k′=(tr​−t0​)/t0​ [7][9].

  • LogP Interpolation: Plot logk′ versus the known logP of the reference standards. Interpolate the LogP of the target compound from the linear regression equation[6][7].

Self-Validation Checkpoint: This protocol is a self-validating system. The linear regression of the calibration curve must yield an R2≥0.99 . If the calculated LogP of the target compound falls outside the highest or lowest reference standard, the result is flagged for extrapolation error, and the assay must be repeated with an adjusted set of reference standards[6][7]. Furthermore, triplicate injections must yield LogP values within a precision range of ±0.1 log units[9].

Experimental Workflow Visualization

HPLC_Workflow Start 1. Prepare Target & Reference Standards HPLC 2. RP-HPLC Injection (Isocratic C18) Start->HPLC Retention 3. Measure Retention (tr) & Dead Time (t0) HPLC->Retention CapFactor 4. Calculate Capacity Factor (k') Retention->CapFactor Calibration 5. Plot Calibration Curve (Log k' vs Log P) CapFactor->Calibration LogP 6. Interpolate Log P for Target Compound Calibration->LogP

RP-HPLC workflow for LogP determination according to OECD Test Guideline 117.

References

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD iLibrary. URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland). National Center for Biotechnology Information (PMC). URL:[Link]

  • Fast Prediction of Lipophilicity of Organofluorine Molecules: Deep Learning-Derived Polarity Characters and Experimental Tests. Journal of Chemical Information and Modeling. ACS Publications. URL:[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. URL:[Link]

Sources

Validation

pharmacokinetic comparison of trifluoromethoxy vs methoxy pyridine derivatives

Title: Pharmacokinetic Comparison Guide: Trifluoromethoxy vs. Methoxy Pyridine Derivatives in Lead Optimization Executive Summary In the landscape of small-molecule drug discovery, the pyridine ring is a ubiquitous scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacokinetic Comparison Guide: Trifluoromethoxy vs. Methoxy Pyridine Derivatives in Lead Optimization

Executive Summary In the landscape of small-molecule drug discovery, the pyridine ring is a ubiquitous scaffold. However, its basic nitrogen and electron-rich substituents often introduce pharmacokinetic (PK) liabilities, including rapid oxidative metabolism and hERG channel toxicity. The strategic bioisosteric replacement of a methoxy (-OCH₃) group with a trifluoromethoxy (-OCF₃) group is a definitive structural intervention used by medicinal chemists to rescue failing lead compounds[1]. This guide objectively compares the physicochemical and pharmacokinetic profiles of these two derivatives, providing the mechanistic causality and experimental frameworks necessary for rational drug design.

Physicochemical Causality: Electronic and Steric Profiling

The divergent PK behaviors of -OCH₃ and -OCF₃ pyridine derivatives stem from their fundamental physical organic chemistry.

  • Electronic Effects (pKa Modulation): The methoxy group is electron-donating via resonance, which increases the electron density on the pyridine ring and elevates the basicity (pKa) of the pyridine nitrogen. Conversely, the trifluoromethoxy group is profoundly electron-withdrawing (Hammett σp​ = +0.35) due to the high electronegativity of the fluorine atoms[2]. This inductive pull significantly lowers the pKa of the pyridine nitrogen. A less basic pyridine reduces off-target hERG binding and improves passive membrane permeability.

  • Lipophilicity (LogD/LogP): The -OCF₃ group is considered a "super-halogen" in terms of lipophilicity. The Hansch hydrophobicity parameter ( π ) for -OCF₃ is +1.04, compared to a mere -0.02 for -OCH₃[3]. This dramatic increase in lipophilicity enhances the volume of distribution (Vd) and drives partitioning into lipid bilayers, though it necessitates careful monitoring to avoid excessive reductions in aqueous solubility.

Mechanistic Basis for Metabolic Stability

The primary driver for replacing a methoxy group is to circumvent Phase I hepatic metabolism. Methoxy-pyridines are classic metabolic hotspots. Hepatic Cytochrome P450 (CYP450) enzymes—particularly CYP2D6 and CYP3A4—readily perform hydrogen atom transfer (HAT) on the weak C-H bonds of the methoxy methyl group[3]. This initiates an O-dealkylation cascade, resulting in the expulsion of formaldehyde and the formation of a highly polar, rapidly cleared pyridinol metabolite.

The trifluoromethoxy group neutralizes this liability through two synergistic mechanisms:

  • Thermodynamic Resistance: The C-F bond dissociation energy is exceptionally high (485.3 kJ/mol vs 414.2 kJ/mol for C-H), making enzymatic hydrogen/fluorine abstraction thermodynamically unfavorable[1].

  • Steric and Electronic Shielding: The bulky -OCF₃ group sterically occludes the ether oxygen from the CYP450 heme iron, while its electron-withdrawing nature decreases the electron density on the oxygen, resisting the initial oxidative attack[2].

Metabolic_Pathway Py_OCH3 Methoxy-Pyridine (-OCH3) CYP450 Hepatic CYP450 Enzymes (Oxidative Metabolism) Py_OCH3->CYP450 Py_OCF3 Trifluoromethoxy-Pyridine (-OCF3) Py_OCF3->CYP450 O_Dealkylation O-Dealkylation (C-H Bond Cleavage) CYP450->O_Dealkylation Weak C-H (414 kJ/mol) Stable Steric & Electronic Shielding (Metabolic Resistance) CYP450->Stable Strong C-F (485 kJ/mol) Metabolite Rapid Clearance: Pyridinol Metabolite O_Dealkylation->Metabolite Intact Prolonged Half-Life: Intact Parent Drug Stable->Intact

CYP450 metabolic pathway comparison between methoxy and trifluoromethoxy pyridine derivatives.

Quantitative Pharmacokinetic Comparison

The following table synthesizes the expected shifts in PK and physicochemical parameters when transitioning from a methoxy to a trifluoromethoxy pyridine derivative[1],[4],[3].

ParameterMethoxy-Pyridine (-OCH₃)Trifluoromethoxy-Pyridine (-OCF₃)Pharmacokinetic Consequence
Hansch Lipophilicity ( π ) -0.02+1.04Increased membrane permeability; higher Vd.
Hammett Constant ( σp​ ) -0.27 (Electron-donating)+0.35 (Electron-withdrawing)Decreased pyridine pKa; reduced hERG liability.
Bond Dissociation Energy 414.2 kJ/mol (C-H)485.3 kJ/mol (C-F)Complete resistance to CYP-mediated O-dealkylation.
Intrinsic Clearance ( CLint​ ) High (Rapid O-demethylation)Low to ModerateProlonged systemic half-life ( t1/2​ ).
In Vivo Bioavailability (F%) Often < 20% (High First-Pass)Often > 60% (First-Pass Evasion)Enables once-daily oral dosing regimens.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To empirically validate the metabolic superiority of the -OCF₃ derivative, an in vitro Human Liver Microsome (HLM) Intrinsic Clearance ( CLint​ ) assay must be performed. This protocol is designed as a self-validating system, incorporating internal controls to ensure enzymatic viability and analytical precision[5].

Objective: Quantify the rate of parent compound depletion to calculate CLint​ and predict the hepatic extraction ratio.

Step-by-Step Methodology:

  • System Validation (Control Preparation): Prepare 1 µM solutions of Dextromethorphan (CYP2D6 positive control) and Verapamil (CYP3A4 positive control). If these controls do not clear at established historical rates, the microsome batch is deemed inactive and the assay must be rejected.

  • Test Compound Preparation: Dissolve the -OCH₃ and -OCF₃ pyridine derivatives in DMSO, diluting into 0.1 M potassium phosphate buffer (pH 7.4) to a final assay concentration of 1 µM (ensure final DMSO is ≤ 0.1% to prevent CYP inhibition).

  • Microsomal Incubation: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation (Causality Step): Initiate the oxidative reaction by adding NADPH (final concentration 1 mM). Rationale: CYP450 enzymes are heme-dependent monooxygenases that strictly require NADPH as an electron donor; without it, Phase I oxidation cannot occur[3].

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at discrete time points (0, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide). Rationale: Cold organic solvent instantly denatures the microsomal proteins, halting the reaction, while the IS corrects for any volumetric losses during downstream centrifugation and mass spec injection.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS, plotting the natural log of the remaining parent compound area ratio (Parent/IS) versus time to determine the elimination rate constant ( k ).

Assay_Workflow Prep 1. Compound Prep (1 µM in Buffer) Microsomes 2. Add HLM (0.5 mg/mL) Prep->Microsomes NADPH 3. Initiate (Add NADPH) Microsomes->NADPH Incubate 4. Time-Course (0-60 min) NADPH->Incubate Quench 5. Quench (Cold ACN + IS) Incubate->Quench LCMS 6. LC-MS/MS (Quantification) Quench->LCMS

Self-validating workflow for in vitro human liver microsomal stability assessment.

Real-World Pharmacokinetic Outcomes

The translation of these in vitro principles to in vivo success is well documented across multiple therapeutic areas. For instance, in the development of Substance P receptor antagonists, the incorporation of a trifluoromethoxy group (as seen in CP-122,721) completely blocked O-dealkylation at that specific site, shifting the metabolic burden to slower, alternative pathways and extending the half-life to support once-daily dosing[6],[7]. Similarly, in the optimization of sPLA2-X inhibitors, replacing a methoxy-aryl moiety with a trifluoromethoxy-pyridine derivative drastically reduced in vivo unbound clearance in mice while maintaining an excellent oral bioavailability of 95%[4].

While the -OCF₃ group is a powerful tool, it is not a universal panacea. Its high lipophilicity can lead to increased plasma protein binding (reducing the free fraction of the drug) and potential accumulation in adipose tissue[8]. Therefore, the decision to upgrade from a methoxy to a trifluoromethoxy group must be guided by rigorous, iterative PK profiling.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. URL: [Link]

  • Giordanetto, F., et al. (2017). Design of Selective sPLA2-X Inhibitor (−)-2-{2-[Carbamoyl-6-(trifluoromethoxy)-1H-indol-1-yl]pyridine-2-yl}propanoic Acid. Journal of Medicinal Chemistry. URL: [Link]

  • Meanwell, N. A., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Chemical Research in Toxicology. URL: [Link]

  • Colizza, K., Awad, M., & Kamel, A. (2007). Metabolism, Pharmacokinetics, and Excretion of the Substance P Receptor Antagonist CP-122,721 in Humans. Drug Metabolism and Disposition, 35(6), 884-897. URL: [Link]

  • Leroux, F., et al. (2008). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Beilstein Journal of Organic Chemistry. URL: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol: A Guide for Laboratory Professionals

For researchers and scientists at the forefront of drug development, the meticulous handling and disposal of novel chemical entities are as crucial as the innovative research itself. This guide provides a comprehensive,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development, the meticulous handling and disposal of novel chemical entities are as crucial as the innovative research itself. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (6-(4-(trifluoromethoxy)phenyl)pyridin-3-YL)methanol, ensuring the protection of laboratory personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds and established best practices for chemical waste management.

Hazard Assessment: A Synthesis of Structural Analogs

Understanding the potential hazards of (6-(4-(trifluoromethoxy)phenyl)pyridin-3-YL)methanol is foundational to its safe handling. This assessment is based on the toxicological profiles of its core structural motifs: a pyridine ring, a trifluoromethoxy-substituted phenyl group, and a methanol group.

  • Pyridine Moiety : Pyridine and its derivatives are generally considered hazardous. They can be harmful if inhaled, ingested, or come into contact with skin, and are known to cause skin and eye irritation.[1][2][3] Pyridine itself is a flammable liquid.[4]

  • Trifluoromethoxy Group : The trifluoromethoxy group is a halogenated functional group. Halogenated organic compounds are often treated as a special category of chemical waste due to their potential for environmental persistence and the specific incineration requirements needed for their complete destruction.[5][6][7][8]

  • Methanol Group : The methanol functional group suggests that the compound may share some hazards with methanol, which is a flammable and toxic substance.[9][10][11]

Based on these components, (6-(4-(trifluoromethoxy)phenyl)pyridin-3-YL)methanol should be handled as a hazardous substance with potential for irritation, toxicity, and requiring specific disposal protocols for halogenated organic waste.

Table 1: Hazard Profile Based on Structural Analogs

Hazard CategoryPotential Risks and ConsiderationsRelevant Structural Component
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[2][9]Pyridine, Methanol
Skin/Eye Irritation Causes skin and serious eye irritation.[2][12][13][14]Pyridine, Trifluoromethyl/methoxy compounds
Flammability While the flammability of the solid compound is not explicitly known, related compounds like pyridine and methanol are flammable.[4][9]Pyridine, Methanol
Environmental Halogenated organic compounds can be persistent in the environment.Trifluoromethoxy Group

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified, stringent adherence to safety protocols is mandatory.

  • Engineering Controls : All handling of (6-(4-(trifluoromethoxy)phenyl)pyridin-3-YL)methanol, including weighing and transfer, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1] An eyewash station and safety shower must be readily accessible.[15]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Chemical splash goggles and a face shield are required.[16]

    • Hand Protection : Wear double-layered nitrile gloves.[2]

    • Body Protection : A lab coat must be worn.[1] For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

Step-by-Step Disposal Protocol

The proper segregation and containment of chemical waste are critical for safe and compliant disposal.

1. Waste Segregation and Collection:

  • Solid Waste : Collect any solid (6-(4-(trifluoromethoxy)phenyl)pyridin-3-YL)methanol, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste : If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[2]

  • Container Type : Use a high-density polyethylene (HDPE) or other compatible container for waste collection.[15]

  • Incompatible Materials : Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents.[15] Halogenated and non-halogenated solvent waste should be kept separate.[5][6][7]

2. Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "(6-(4-(trifluoromethoxy)phenyl)pyridin-3-YL)methanol"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of waste generation

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[2]

  • The storage area should be away from sources of ignition, heat, and direct sunlight.[1]

  • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[2][17]

  • The likely method of final disposal for this type of halogenated organic compound is high-temperature incineration.[3][15][18] This process is necessary to ensure the complete destruction of the molecule, particularly the stable carbon-fluorine bonds.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Contain the Spill : Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[1][2]

  • Collect the Absorbed Material : Carefully collect the absorbed material into a labeled hazardous waste container.[2][16]

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough wash with soap and water.[2]

  • Dispose of Cleaning Materials : All materials used for cleaning the spill, including contaminated PPE, must be collected and disposed of as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of (6-(4-(trifluoromethoxy)phenyl)pyridin-3-YL)methanol.

G Disposal Workflow for (6-(4-(trifluoromethoxy)phenyl)pyridin-3-YL)methanol start Start: Waste Generation assess_hazards Assess Hazards (Toxic, Irritant, Halogenated) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe spill_check Is there a spill? don_ppe->spill_check spill_procedure Follow Spill Management Protocol (Evacuate, Contain, Clean) spill_check->spill_procedure Yes collect_waste Collect waste in a designated, compatible, and sealed container spill_check->collect_waste No collect_spill_waste Collect all spill-related materials as hazardous waste spill_procedure->collect_spill_waste label_container Label container with: 'Hazardous Waste', Full Chemical Name, Hazards, and Date collect_spill_waste->label_container collect_waste->label_container storage Store in a cool, dry, well-ventilated secondary containment area label_container->storage contact_ehs Contact EHS or professional waste disposal service for pickup storage->contact_ehs end End: Waste is safely managed for disposal contact_ehs->end

Caption: Disposal workflow for (6-(4-(trifluoromethoxy)phenyl)pyridin-3-YL)methanol.

This guide provides a framework for the safe and compliant disposal of (6-(4-(trifluoromethoxy)phenyl)pyridin-3-YL)methanol. It is imperative that all laboratory personnel handling this and other chemical substances receive proper training and always consult their institution's specific safety and waste disposal protocols.

References

  • (6-[4-(TRIFLUOROMETHOXY)PHENYL]PYRIDIN-3-YL)METHANOL - NextSDS.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine - Benchchem.
  • Laboratory Waste Disposal.
  • (6-(Difluoromethoxy)pyridin-3-yl)methanol - Sigma-Aldrich.
  • LABORATORY WASTE DISPOSAL GUIDELINES - UOW.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI.
  • (6-(trifluoromethyl)pyridin-3-yl)methanol - ChemBK.
  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents - Goa University.
  • MATERIAL SAFETY DATASHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking - CF Plus Chemicals.
  • 14 - SAFETY DATA SHEET.
  • Safety Data Sheet - Angene Chemical.
  • (Trifluoromethoxy)benzene - Synquest Labs.
  • Laboratory Hazardous Waste Disposal Guideline – HS321 - UNSW Sydney.
  • SAFETY DATA SHEET - Fisher Scientific.
  • ATSDR Pyridine Tox Profile.
  • Pyridine: incident management - GOV.UK.
  • Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University.
  • Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • SAFETY DATA SHEET METHANOL.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - Proman.
  • [6-(4-FLUOROPHENYL)PYRIDIN-3-YL]METHANOL — Chemical Substance Information.
  • (4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol - MilliporeSigma.
  • 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 386704-04-7 - ChemicalBook.
  • Chemical Safety Data Sheet MSDS / SDS - (6-MORPHOLINO-3-PYRIDINYL)METHANOL - ChemicalBook.
  • Disposal of Waste Solvents - NUS Chemistry.
  • Safety Data Sheet Methanol - DCMR.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.

Sources

Handling

Personal protective equipment for handling (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol

Advanced Safety and Handling Protocol: (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol As a Senior Application Scientist, I recognize that handling novel fluorinated biaryl intermediates requires moving beyond gener...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol: (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol

As a Senior Application Scientist, I recognize that handling novel fluorinated biaryl intermediates requires moving beyond generic safety data sheets. (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol presents a unique intersection of physicochemical hazards that standard laboratory protocols may not fully mitigate. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational workflows, and disposal protocols, ensuring uncompromised safety for researchers and drug development professionals.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards to understand how it interacts with biological and environmental systems:

  • The Trifluoromethoxy (-OCF₃) Factor: Often referred to as a "super-halogen," the -OCF₃ group dramatically increases the molecule's lipophilicity (LogP) and metabolic stability[1]. This extreme lipophilicity enhances membrane permeability, allowing the compound to bypass the aqueous barriers of the stratum corneum and rapidly absorb through unprotected skin[1].

  • The Pyridine Core: Pyridine derivatives are notorious for their ability to penetrate intact skin readily[2]. Once absorbed, they can induce systemic toxicity, including central nervous system (CNS) depression, hepatic stress, and severe mucous membrane irritation[3].

  • Synergistic Hazard: The combination of a skin-penetrating pyridine core with a highly lipophilic -OCF₃ group means that standard laboratory gloves (e.g., thin latex or standard 4-mil nitrile) offer insufficient breakthrough times. The molecule will partition into and through standard elastomers rapidly.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the physicochemical profile, the following PPE is non-negotiable.

Body PartRequired PPEMechanistic Rationale
Hands Double-gloving: Inner 4-mil Nitrile, Outer 8-mil Nitrile OR Fluoroelastomer (Viton) gloves.The -OCF₃ group facilitates rapid permeation through standard elastomers[1]. Double-gloving provides a physical failsafe against micro-tears and extends breakthrough time.
Eyes/Face ANSI Z87.1 Chemical Safety Goggles + Full Face Shield.Pyridine derivatives cause severe ocular irritation and potential corneal damage upon contact[3].
Body Tyvek® or Polyethylene-coated lab coat over standard cotton attire.Prevents lipophilic dust from embedding into porous cotton fibers, which could cause delayed, prolonged dermal exposure.
Respiratory NIOSH-approved N95/P100 particulate respirator (if handling powder outside a closed system).Prevents inhalation of highly bioactive fluorinated dust, which resists standard biological degradation.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Follow these steps to ensure total containment from weighing to decontamination.

Phase 1: Environmental Setup

  • Verify Airflow: Ensure the chemical fume hood is operating at a minimum face velocity of 80–100 feet per minute (fpm).

  • Static Dissipation: Place a static-dissipative weighing mat inside the hood. Fluorinated powders often carry static charges, leading to aerosolization during transfer.

Phase 2: Handling and Transfer

  • Don PPE: Apply PPE in the following order: Lab coat, face mask/respirator, safety goggles, inner gloves, outer gloves.

  • Weighing: Use a grounded, anti-static micro-spatula. Weigh the compound directly into a pre-tared, sealable vial rather than open weighing boats to minimize ambient dust.

  • Solubilization (If applicable): If creating a stock solution, add the solvent (e.g., DMSO or DMF) directly to the sealed weighing vial via a septum to prevent aerosol release.

Phase 3: Decontamination

  • Surface Cleaning: Wipe down spatulas, balances, and hood surfaces with a solvent capable of dissolving lipophilic compounds (e.g., Isopropanol/Water 70:30), followed by a secondary wipe with soapy water.

  • Waste Segregation: Place all contaminated wipes into a designated, sealable halogenated waste container.

OperationalWorkflow Start Pre-Operation: Verify Hood & Static Mats Glove Don Double Nitrile or Viton Gloves Start->Glove Weigh Weigh in Closed System (Anti-static tools) Glove->Weigh Transfer Transfer via Sealed Septum Vial Weigh->Transfer Decon Decontaminate Surfaces (Isopropanol Wash) Transfer->Decon Waste Segregate as Halogenated Waste Decon->Waste

Workflow for safe handling, transfer, and decontamination of fluorinated pyridines.

Emergency Spill Response & Disposal Plan

Fluorinated organics present unique environmental and disposal challenges due to the extreme thermodynamic stability of the carbon-fluorine (C-F) bond.

Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Do NOT sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent pads (using water or a mild solvent) to suppress aerosolization.

  • Collect: Using non-sparking tools, scoop the absorbed material into a rigid, leak-proof hazardous waste container.

  • Decontaminate: Wash the spill area with a high-detergent solution to lift lipophilic residues.

Disposal Plan (High-Temperature Incineration): (6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol cannot be disposed of via standard biological waste streams or low-temperature incineration. Thermal treatment of fluorinated organic compounds requires extreme conditions to prevent the formation of toxic Products of Incomplete Combustion (PICs), such as hydrofluoric acid (HF)[4]. High-temperature incineration (typically >1400°C) is mandatory to fully break the C-F bonds and achieve >99.99% destruction[5]. Ensure your waste management contractor is explicitly notified of the high fluorine content.

SpillResponse Spill Spill Detected: Fluorinated Pyridine Solid Evac Isolate Area & Alert Safety Officer Spill->Evac PPE Upgrade PPE: P100 Respirator Evac->PPE Contain Dampen to Suppress Dust (Do Not Sweep) PPE->Contain Collect Collect in Rigid Halogenated Waste Bin Contain->Collect Dispose High-Temp Incineration (>1400°C) Collect->Dispose

Emergency spill response and high-temp disposal pathway for fluorinated organics.

References

  • physical and chemical properties of 1-Nitro-2-(trifluoromethoxy)benzene - BenchChem. 1

  • 2-Vinylpyridine | C7H7N | CID 7521 - PubChem - NIH.2

  • Pyridine 1 degree Safety Data Sheet - Jubilant Ingrevia Limited. 3

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams - EPA. 4

  • Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds - MDPI. 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol
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(6-(4-(Trifluoromethoxy)phenyl)pyridin-3-YL)methanol
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